Product packaging for 9-Methylenexanthene(Cat. No.:CAS No. 55164-22-2)

9-Methylenexanthene

Cat. No.: B3271630
CAS No.: 55164-22-2
M. Wt: 194.23 g/mol
InChI Key: OXZPGIFCLSBMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-Methylenexanthene (CAS 55164-22-2) is an organic compound with the molecular formula C14H10O and a molecular weight of 194.23 g/mol. This xanthene derivative is characterized by a central pyran ring fused with two benzene rings, featuring a key exocyclic methylidene group at the 9-position . Researchers value this compound for its unique structure, which serves as a foundational scaffold for synthesizing more complex organic molecules and functional materials. Its structural motif is related to the core of various xanthene dyes, such as fluorescein and rhodamines, which are known for their vivid colors and fluorescent properties . Key physical properties of this compound include a melting point of 112°C and a calculated density of 1.17±0.1 g/cm³ at 20°C. The compound has low water solubility, calculated at approximately 4.1E-3 g/L at 25°C . This combination of a rigid, planar structure and defined physical characteristics makes it a compound of interest in various fields of chemical research, including materials science and the development of novel dyes. Applications & Research Value: • Chemical Synthesis: Acts as a key synthetic intermediate or building block for the preparation of more complex, functionalized xanthene derivatives. • Materials Science: Serves as a model compound for studying the polymerization and photophysical properties of π-conjugated systems, analogous to related structures like dibenzofulvene . • Dye Chemistry: Provides a core structure for researchers investigating new dyes and pigments, leveraging the xanthene backbone known for producing brilliant, fluorescent colors . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O B3271630 9-Methylenexanthene CAS No. 55164-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methylidenexanthene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZPGIFCLSBMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2=CC=CC=C2OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433387
Record name 9-methylenexanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55164-22-2
Record name 9-methylenexanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

9-Methylenexanthene chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: October 31, 2025

Abstract

9-Methylenexanthene, a derivative of the xanthene heterocyclic system, presents a unique structural motif with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available information on its chemical structure, properties, and synthesis. Due to the limited publicly available experimental data specifically for this compound, this document also draws upon data from closely related xanthene derivatives to provide a broader context for its potential characteristics and reactivity. The versatile biological activities of the xanthene scaffold, including antimicrobial, anti-inflammatory, and antitumor effects, underscore the importance of further investigation into specific derivatives like this compound.[1][2]

Chemical Structure and Properties

This compound is characterized by a tricyclic xanthene core with an exocyclic double bond at the 9-position.

Molecular Formula: C₁₄H₁₀O

Structure:

Physicochemical Properties

Quantitative experimental data for this compound is sparse. The following table summarizes the available information. For context, properties of the parent compound, 9H-xanthene, are also included.

PropertyThis compound9H-XantheneSource
CAS Number 4551-43-592-83-1
Molecular Weight 194.23 g/mol 182.22 g/mol
Melting Point 105-109 °C101-102 °C[3]
Boiling Point Not available310-312 °C[3]
Solubility Not availableSoluble in common organic solvents[3]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, its structure suggests that it can be synthesized from xanthone, a readily available starting material. The conversion of the ketone group in xanthone to an exocyclic double bond is a common transformation in organic synthesis.

Proposed Synthetic Pathway from Xanthone

A plausible synthetic route involves the Wittig reaction, a widely used method for the synthesis of alkenes from aldehydes or ketones.

G Xanthone Xanthone Methylenexanthene This compound Xanthone->Methylenexanthene Wittig Reaction Wittig_Reagent Methyltriphenylphosphonium bromide (Ph3P+CH3Br-) Ylide Phosphorus Ylide (Ph3P=CH2) Wittig_Reagent->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Ylide->Methylenexanthene Triphenylphosphine_oxide Triphenylphosphine oxide

Caption: Proposed synthesis of this compound from Xanthone via a Wittig reaction.

General Experimental Protocol for Wittig Reaction (Hypothetical)

Materials:

  • Xanthone

  • Methyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium in an appropriate solvent)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF))

  • Apparatus for reactions under inert atmosphere

Procedure:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of a strong base (e.g., n-butyllithium) dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir until the deep orange or yellow color of the ylide persists.

  • Reaction with Xanthone: Dissolve xanthone in anhydrous THF in a separate flask. Add the xanthone solution dropwise to the prepared ylide solution at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Note: This is a generalized protocol and would require optimization for the specific substrate.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound are publicly available. The following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals for the aromatic protons of the two benzene rings and a characteristic signal for the exocyclic methylene protons.

  • Aromatic Protons (8H): A complex multiplet in the region of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton.

  • Methylene Protons (2H): A singlet in the region of δ 5.0-5.5 ppm. The chemical shift is downfield due to the deshielding effect of the aromatic rings and the double bond.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the aromatic carbons and the exocyclic methylene carbon.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 115-155 ppm).

  • Methylene Carbon: A signal in the alkene region (δ 100-120 ppm).

  • Quaternary Carbons: Signals for the carbon atom of the double bond attached to the xanthene ring and the oxygen-bearing carbons of the xanthene core.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H and C=C stretching.

  • Aromatic C-H Stretch: Above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (of the methylene group): Just below 3000 cm⁻¹.

  • C=C Stretch (exocyclic double bond): Around 1650 cm⁻¹.

  • C-O-C Stretch (ether linkage): Around 1250 cm⁻¹.

UV-Vis Spectroscopy

The UV-Vis spectrum is expected to show absorption bands characteristic of the extended π-system of the molecule. The exact λmax values would need to be determined experimentally.

Reactivity and Potential Applications

The exocyclic double bond in this compound is a key feature for its reactivity. It can potentially undergo various reactions typical of alkenes, such as addition reactions (e.g., hydrogenation, halogenation) and polymerization.

The broader class of xanthene derivatives has been extensively studied for their biological activities. These activities are often dependent on the substituents on the xanthene core.[1][2][4]

Logical Relationship of Xanthene Scaffold to Biological Activity

G Xanthene_Scaffold Xanthene Scaffold Antimicrobial Antimicrobial Activity Xanthene_Scaffold->Antimicrobial Anticancer Anticancer Activity Xanthene_Scaffold->Anticancer Anti_inflammatory Anti-inflammatory Activity Xanthene_Scaffold->Anti_inflammatory Antioxidant Antioxidant Activity Xanthene_Scaffold->Antioxidant

Caption: The versatile xanthene scaffold is a precursor to compounds with a wide range of biological activities.

Given the established bioactivity of the xanthene nucleus, this compound and its derivatives represent an underexplored area of chemical space with potential for the development of new therapeutic agents. Further research is warranted to synthesize and characterize this compound and to evaluate its biological profile.

Conclusion

This compound is a molecule of significant interest due to its structural relationship to the biologically active xanthene class of compounds. While direct experimental data on its synthesis, properties, and activity are currently limited in the public domain, this technical guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The development of a robust synthetic protocol and thorough spectroscopic and biological characterization are crucial next steps to unlock the full potential of this intriguing molecule for researchers, scientists, and drug development professionals.

References

physical and chemical properties of 9-Methylenexanthene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylenexanthene, a derivative of the xanthene heterocyclic system, is a molecule of significant interest in medicinal chemistry and materials science. The xanthene core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of an exocyclic methylene group at the 9-position imparts unique chemical reactivity and potential for further functionalization, making this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, spectral characterization, and reactivity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in various chemical transformations.

PropertyValueSource
Molecular Formula C₁₄H₁₀OCalculated
Molecular Weight 194.23 g/mol Calculated
Melting Point 105-109 °CExperimental
Boiling Point 302.8 ± 22.0 °CPredicted
Density 1.17 ± 0.1 g/cm³Predicted
Appearance Not specified
Solubility Not specified
CAS Number 4551-45-9

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One of the most common and efficient methods is the Wittig reaction, which involves the reaction of a phosphorus ylide with a ketone.

Experimental Protocol: Wittig Reaction

Materials:

  • Xanthone (9-oxo-9H-xanthene)

  • Methyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Apparatus for inert atmosphere reactions (e.g., Schlenk line, nitrogen-filled glovebox)

Procedure:

  • Preparation of the Phosphorus Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the stirred suspension. The formation of the ylide is indicated by a color change, typically to a deep orange or yellow.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete ylide formation.

  • Wittig Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve xanthone in anhydrous THF.

  • Slowly add the prepared phosphorus ylide solution to the xanthone solution at room temperature.

  • The reaction mixture is typically stirred at room temperature for several hours or heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Wittig_Reaction xanthone Xanthone intermediate Betaine intermediate xanthone->intermediate + ylide Methyltriphenyl- phosphonium ylide ylide->intermediate product This compound intermediate->product byproduct Triphenylphosphine oxide intermediate->byproduct

Wittig reaction for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques. The expected spectral data are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the exocyclic methylene protons.

  • Aromatic Protons (H-1 to H-8): These protons will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton. Due to the symmetry of the xanthene ring, four distinct signals, each integrating to two protons, are expected.

  • Methylene Protons (=CH₂): The two protons of the exocyclic double bond will appear as a singlet in the region of δ 5.0-5.5 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • Aromatic Carbons: The aromatic carbons of the xanthene core will resonate in the range of δ 115-155 ppm.

  • Quaternary Carbons: The quaternary carbons of the xanthene ring, including the carbon at position 9, will also appear in the aromatic region but may have lower intensities.

  • Methylene Carbon (=CH₂): The carbon of the exocyclic methylene group is expected to appear in the alkene region, typically between δ 100 and 120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the different functional groups present in the molecule.

  • C-H stretching (aromatic): Aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹.

  • C=C stretching (aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to absorptions in the 1600-1450 cm⁻¹ region.

  • C=C stretching (alkene): The stretching vibration of the exocyclic carbon-carbon double bond is expected to appear around 1650 cm⁻¹.

  • C-O-C stretching (ether): The asymmetric and symmetric stretching vibrations of the ether linkage in the xanthene ring will result in strong absorptions in the fingerprint region, typically between 1250 and 1050 cm⁻¹.

Chemical Reactivity

The exocyclic double bond in this compound is the primary site of its chemical reactivity, making it susceptible to various addition reactions.

Electrophilic Addition

The electron-rich double bond of this compound can readily undergo electrophilic addition reactions. For instance, reaction with halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) would be expected to yield the corresponding dihalo or monohalo derivatives at the 9-methylene position. The regioselectivity of the addition of unsymmetrical reagents like HBr would follow Markovnikov's rule, with the hydrogen atom adding to the carbon with more hydrogen atoms (the terminal methylene carbon) and the halogen adding to the more substituted carbon (the C9 position).

Electrophilic_Addition start This compound intermediate Carbocation Intermediate start->intermediate + E⁺ electrophile Electrophile (E⁺) product Addition Product intermediate->product + Nu⁻ nucleophile Nucleophile (Nu⁻)

General mechanism of electrophilic addition to this compound.
Nucleophilic Addition

While less common for simple alkenes, nucleophilic addition to the double bond of this compound could be possible under specific conditions, particularly with highly activated nucleophiles or in the presence of a catalyst that can activate the double bond.

Cycloaddition Reactions

The exocyclic double bond of this compound can participate as a dienophile in Diels-Alder reactions with suitable dienes. This provides a powerful method for the construction of more complex polycyclic systems containing the xanthene moiety. The stereochemistry and regioselectivity of such reactions would be governed by the principles of pericyclic reactions.

Biological Activities of Xanthene Derivatives

The xanthene scaffold is a key component in a multitude of biologically active compounds.[1][2][3] While specific studies on the biological activity of this compound are limited, the broader class of xanthene derivatives has been extensively investigated for various therapeutic applications.

  • Antimicrobial and Antifungal Activity: Many xanthene derivatives have demonstrated significant activity against a range of bacteria and fungi.

  • Anticancer Activity: The xanthene core is present in several compounds that exhibit cytotoxic effects against various cancer cell lines.[2]

  • Neuroprotective Effects: Certain xanthene derivatives have shown promise as neuroprotective agents, potentially for the treatment of neurodegenerative diseases.[2]

  • Enzyme Inhibition: Xanthene-based compounds have been identified as inhibitors of various enzymes, which is a common mechanism of action for many drugs.

The diverse biological activities of xanthene derivatives highlight the potential of this compound as a starting point for the development of new therapeutic agents.[1][4] The exocyclic methylene group offers a convenient handle for the introduction of various pharmacophores to modulate the biological activity and pharmacokinetic properties of the resulting compounds.

Conclusion

This compound is a versatile molecule with a rich chemical profile. Its synthesis via the Wittig reaction provides a reliable route to this important building block. The presence of the reactive exocyclic double bond opens up numerous possibilities for chemical transformations, allowing for the creation of a diverse library of xanthene derivatives. Given the broad spectrum of biological activities associated with the xanthene scaffold, this compound holds considerable promise for future applications in drug discovery and development. Further research into its specific biological properties and the exploration of its reactivity are warranted to fully unlock its potential.

References

9-Methylenexanthene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Methylenexanthene, a derivative of the xanthene heterocyclic system. Due to the scarcity of direct literature on this specific molecule, this document infers its properties and synthesis based on established chemical principles and data from related compounds.

Compound Identification and Properties

This compound is not commonly indexed under this name in chemical databases. It is logically identified as the product of the Wittig reaction on 9H-xanthen-9-one (xanthone). This guide, therefore, focuses on this proposed entity.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyXanthone (Precursor)This compound (Calculated)
CAS Number 90-47-1[1][2][3][4]Not available
Molecular Formula C₁₃H₈O₂[1][2][3][4]C₁₄H₁₀O
Molecular Weight 196.20 g/mol [1][2][3][4]194.23 g/mol
Appearance Off-white powder[4]Predicted to be a solid
Melting Point 172-174 °C[4]Not available
Boiling Point 349-350 °C at 730 mmHg[4]Not available
Solubility Soluble in chloroform, hot toluene, slightly soluble in ether and hot alcohol, partly soluble in water.[4]Predicted to be soluble in common organic solvents.

Synthesis of this compound

The most direct and established method for the synthesis of this compound is the Wittig reaction, which converts a ketone into an alkene. In this case, the ketone is xanthone.

Experimental Protocol: Wittig Reaction for the Synthesis of this compound

This protocol is a generalized procedure based on standard Wittig reaction conditions.

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Xanthone

  • Anhydrous work-up and purification reagents

Procedure:

  • Ylide Preparation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base (e.g., one equivalent of n-butyllithium) to the suspension. The solution will typically turn a characteristic color (often yellow or orange), indicating the formation of the ylide (methylenetriphenylphosphorane).

    • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

  • Reaction with Xanthone:

    • Dissolve xanthone in a minimal amount of anhydrous THF in a separate flask.

    • Slowly add the xanthone solution to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and concentrate the solvent in vacuo.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude product by column chromatography on silica gel to isolate this compound.

Diagram of the Synthesis Workflow

Synthesis_Workflow Synthesis of this compound via Wittig Reaction cluster_ylide Ylide Preparation cluster_reaction Wittig Reaction cluster_purification Work-up and Purification Methyltriphenylphosphonium_bromide Methyltriphenylphosphonium bromide Ylide Methylenetriphenylphosphorane (Ylide) Methyltriphenylphosphonium_bromide->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Reaction_Mixture Reaction Mixture Ylide->Reaction_Mixture Xanthone Xanthone Xanthone->Reaction_Mixture Crude_Product Crude Product (this compound + Triphenylphosphine oxide) Reaction_Mixture->Crude_Product Aqueous Work-up Purified_Product Purified this compound Crude_Product->Purified_Product Column Chromatography

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the xanthene scaffold is present in numerous biologically active natural products and synthetic compounds. The exocyclic double bond in this compound introduces a point of reactivity that could be exploited in drug design, for example, as a Michael acceptor.

Hypothetical Signaling Pathway Involvement:

Many therapeutic agents exert their effects by modulating cellular signaling pathways. Given the reactivity of Michael acceptors, this compound could potentially interact with nucleophilic residues (such as cysteine) in proteins, leading to the modulation of signaling pathways involved in inflammation or cancer. For instance, it could potentially inhibit enzymes or transcription factors that have reactive cysteine residues in their active sites.

Diagram of a Hypothetical Signaling Pathway

Hypothetical_Signaling_Pathway Hypothetical Covalent Inhibition of a Kinase Pathway 9_Methylenexanthene This compound Kinase Target Kinase (with reactive Cys) 9_Methylenexanthene->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Protein Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Biological_Response Biological Response (e.g., Proliferation, Inflammation) Downstream_Signaling->Biological_Response

Caption: Hypothetical covalent inhibition of a kinase signaling pathway.

Conclusion

This compound is a structurally interesting derivative of the xanthene family. While direct experimental data is lacking, its synthesis is readily achievable through the Wittig reaction. Its potential as a biologically active molecule, particularly as a covalent modifier of protein function, warrants further investigation by researchers in medicinal chemistry and drug development. This guide provides a foundational understanding to stimulate such research endeavors.

References

spectroscopic data of 9-Methylenexanthene (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 9-Methylenexanthene. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on computational models. The guide includes predicted Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, organized for clarity and comparative analysis. Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their own analytical work. A workflow diagram illustrates the typical process of spectroscopic analysis for chemical compounds.

Introduction

This compound is a heterocyclic organic compound with a core xanthene structure featuring an exocyclic double bond at the 9-position. This structural motif is of interest in medicinal chemistry and materials science due to the reactivity of the methylene group and the photophysical properties associated with the xanthene scaffold. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and related compounds. This guide serves as a reference for the expected spectroscopic signatures of this compound.

Disclaimer: The spectroscopic data presented in this document are computationally predicted and have not been derived from experimental measurements. This information is intended for theoretical and planning purposes. Experimental verification is required for confirmation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
=CH₂5.4 - 5.6Singlet2H
Aromatic H (positions 1, 8)7.8 - 8.0Multiplet2H
Aromatic H (positions 2, 7)7.2 - 7.4Multiplet2H
Aromatic H (positions 3, 6)7.4 - 7.6Multiplet2H
Aromatic H (positions 4, 5)7.1 - 7.3Multiplet2H
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (ppm)
C=CH₂145 - 150
=CH₂110 - 115
Quaternary C (positions 4a, 5a)150 - 155
Quaternary C (positions 8a, 9a)120 - 125
Aromatic CH (positions 1, 8)128 - 132
Aromatic CH (positions 2, 7)123 - 127
Aromatic CH (positions 3, 6)125 - 129
Aromatic CH (positions 4, 5)115 - 120
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3050 - 3100Medium
C-H stretch (alkene, =CH₂)3000 - 3050Medium
C=C stretch (alkene)1640 - 1660Medium
C=C stretch (aromatic)1580 - 1620Strong
C-O-C stretch (asymmetric)1230 - 1270Strong
C-H bend (out-of-plane, aromatic)740 - 780Strong
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrum Fragments for this compound

m/z Relative Intensity (%) Possible Fragment
194100[M]⁺ (Molecular Ion)
19380[M-H]⁺
16560[M-CHO]⁺
13940[M-C₃H₃O]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a one-dimensional proton spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction, or a direct infusion method.

  • Ionization: Utilize Electron Impact (EI) ionization for GC-MS, which provides detailed fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) is common.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • The generated ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum plots the relative intensity of ions versus their m/z values. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Compound Compound Synthesis or Isolation Purification Purification (e.g., Chromatography, Recrystallization) Compound->Purification Purity_Check Purity Assessment (e.g., TLC, LC-MS) Purification->Purity_Check NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR_Analysis Pure Sample IR_Analysis IR Spectroscopy Purity_Check->IR_Analysis MS_Analysis Mass Spectrometry Purity_Check->MS_Analysis Structure_Elucidation Structural Elucidation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation Data_Reporting Data Archiving and Reporting Structure_Elucidation->Data_Reporting

Caption: General workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 9-Methylenexanthene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 9-Methylenexanthene. Due to the absence of readily available experimental spectra in public databases, this document utilizes high-quality predicted data to serve as a reference for the identification and characterization of this compound. The guide includes structured data tables, a comprehensive experimental protocol for acquiring NMR spectra, and a logical workflow diagram for spectral analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions were generated using advanced computational algorithms that estimate chemical shifts and coupling constants based on the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-1, H-87.75dd7.9, 1.72H
H-4, H-57.20dd8.2, 1.02H
H-2, H-77.35ddd8.2, 7.2, 1.72H
H-3, H-67.28ddd7.9, 7.2, 1.02H
=CH₂5.40s-2H

Disclaimer: Data is predicted and should be used as an estimation. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-9145.0
C-4a, C-4b152.0
C-1, C-8129.0
C-3, C-6124.0
C-2, C-7123.0
C-4, C-5117.0
C-8a, C-9a121.5
=CH₂108.0

Disclaimer: Data is predicted and should be used as an estimation. Actual experimental values may vary.

Experimental Protocol for NMR Analysis

This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a solid organic compound such as this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[1]

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

  • Place the spinner with the sample tube into the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

  • Shim the magnetic field to achieve homogeneity. This process involves adjusting the currents in the shim coils to optimize the resolution and lineshape of the NMR signals.

  • Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure efficient transfer of radiofrequency power.

3. ¹H NMR Spectrum Acquisition

  • Set the appropriate spectral width (e.g., -2 to 12 ppm).

  • Use a standard single-pulse experiment.

  • Set the acquisition time (e.g., 2-4 seconds) and the relaxation delay (e.g., 1-5 seconds).

  • Acquire a suitable number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

4. ¹³C NMR Spectrum Acquisition

  • Switch the spectrometer to the ¹³C frequency.

  • Set a wider spectral width (e.g., 0 to 220 ppm).

  • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

  • Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be necessary.

  • Process the data similarly to the ¹H spectrum (Fourier transform, phase correction, baseline correction).

  • Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or the TMS signal at 0 ppm.

NMR Spectral Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

NMR_Analysis_Workflow Workflow for NMR Spectral Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Interpretation & Analysis A Weigh Solid Compound B Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase and Baseline Correction H->I J Reference Spectra (TMS = 0 ppm) I->J K Analyze 1H Data: - Chemical Shift - Integration - Multiplicity (Splitting) - Coupling Constants (J) J->K L Analyze 13C Data: - Number of Signals - Chemical Shift J->L M Correlate 1H and 13C Data (Optional: 2D NMR like HSQC, HMBC) K->M L->M N Propose/Confirm Molecular Structure M->N O O N->O Final Report

Caption: Logical workflow for NMR spectral analysis.

References

synthesis and characterization of 9-Methylenexanthene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis and Characterization of 9-Methylenexanthene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. Their rigid, planar tricyclic core, combined with the reactive exocyclic double bond, makes them valuable scaffolds for developing novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound derivatives, detailed experimental protocols, and standard characterization techniques.

Introduction

The xanthene skeleton is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The introduction of a 9-methylene group creates a unique reactive site, allowing for further functionalization and modulation of the molecule's electronic and steric properties. This guide focuses on the key olefination reactions used to synthesize these derivatives from the readily available xanthone precursor. The primary methods discussed are the Wittig reaction, the Peterson olefination, and the Grignard reaction followed by dehydration.

Synthesis Methodologies

The conversion of the carbonyl group in xanthone to an exocyclic double bond is the crucial transformation in synthesizing this compound. Several olefination reactions are effective for this purpose.

Wittig Reaction

The Wittig reaction is a widely used and reliable method for alkene synthesis from carbonyl compounds.[3][4] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (the Wittig reagent). For the synthesis of this compound, methyltriphenylphosphonium bromide is treated with a strong base to form the corresponding ylide, which then reacts with xanthone.

Peterson Olefination

The Peterson olefination utilizes an α-silyl carbanion to convert carbonyl compounds into alkenes.[5][6] This reaction offers the advantage of forming a β-hydroxysilane intermediate that can be isolated. Subsequent elimination under acidic or basic conditions can provide stereochemical control, although this is not a factor for the unsubstituted methylene product.[7][8]

Grignard Reaction and Dehydration

A classic approach involves the nucleophilic addition of a Grignard reagent, such as methylmagnesium bromide, to the xanthone carbonyl.[9] This forms a tertiary alcohol intermediate, 9-hydroxy-9-methylxanthene. Subsequent acid-catalyzed dehydration eliminates water to form the target this compound.

Comparison of Synthetic Methods

The choice of synthetic method depends on factors such as substrate compatibility, desired yield, and available reagents.

Method Precursors Key Reagents Typical Yield Advantages Disadvantages
Wittig Reaction Xanthone, Methyltriphenylphosphonium halideStrong base (n-BuLi, NaH)Moderate to HighHigh functional group tolerance; reliable.[10]Requires stoichiometric amounts of phosphonium salt; triphenylphosphine oxide byproduct can complicate purification.[4]
Peterson Olefination Xanthone, (Trimethylsilyl)methyl halideStrong base (n-BuLi) or MgModerate to HighVolatile siloxane byproduct is easily removed.[8]Requires handling of organosilicon reagents; can be sensitive to steric hindrance.[11]
Grignard Reaction Xanthone, Methyl halideMagnesium (Mg)GoodUses readily available and inexpensive reagents.Requires a separate dehydration step; acidic conditions may not be suitable for all substrates.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of this compound.

General Experimental Workflow

The overall process from starting material to final, characterized product follows a logical sequence of synthesis, purification, and analysis.

G cluster_start Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization start_materials Xanthone & Reagents reaction Olefination Reaction (Wittig, Peterson, etc.) start_materials->reaction quench Reaction Quenching reaction->quench extract Extraction & Washing quench->extract purify Column Chromatography extract->purify analysis Spectroscopic Analysis (NMR, IR, MS) purify->analysis product Pure this compound Derivative analysis->product G cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes derivative This compound Derivative enzyme Kinases / Enzymes derivative->enzyme receptor Cell Surface Receptors derivative->receptor dna DNA derivative->dna Intercalation antimicrobial Antimicrobial Effect derivative->antimicrobial proliferation Inhibition of Proliferation enzyme->proliferation receptor->proliferation apoptosis Apoptosis Induction dna->apoptosis

References

A Comprehensive Technical Review of 9-Methylenexanthene and its Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The xanthene scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Among its many derivatives, 9-methylenexanthene and its analogues represent a promising class of compounds with potential applications in the development of novel therapeutics. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and mechanistic understanding of this compound and its analogues, with a focus on their potential as antitumor, antioxidant, and antimicrobial agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of xanthene-based compounds for therapeutic purposes.

Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues can be achieved through several synthetic routes. The most common and direct approach involves the Wittig reaction, a powerful tool for the formation of carbon-carbon double bonds.

Wittig Reaction for the Synthesis of this compound

The Wittig reaction provides a straightforward method for the conversion of the carbonyl group of a xanthone to a methylene group. The general scheme involves the reaction of a phosphonium ylide, typically generated in situ from a phosphonium salt and a strong base, with xanthone.

Experimental Protocol: Synthesis of this compound via Wittig Reaction

This protocol is a generalized procedure based on standard Wittig reaction conditions and may require optimization for specific substrates.

Materials:

  • Xanthone

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Anhydrous reaction vessel with a magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Phosphonium Ylide (Wittig Reagent):

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of a strong base (e.g., n-BuLi in hexanes) to the suspension with vigorous stirring. The mixture will typically turn a characteristic color (often yellow to deep red), indicating the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 1-2 hours.

  • Reaction with Xanthone:

    • Dissolve xanthone in a minimal amount of anhydrous THF in a separate flask under an inert atmosphere.

    • Slowly add the solution of xanthone to the prepared ylide solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Logical Workflow for Wittig Synthesis of this compound

Wittig_Synthesis cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Phosphonium_Salt Methyltriphenylphosphonium Bromide Ylide Methylenetriphenyl- phosphorane (Ylide) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Xanthone Xanthone Xanthone->Oxaphosphetane 9_Methylenexanthene This compound Oxaphosphetane->9_Methylenexanthene Decomposition Triphenylphosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine_Oxide

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Biological Activities of this compound and its Analogues

Derivatives of the xanthene core structure have demonstrated a wide range of pharmacological activities, including antitumor, antioxidant, and antimicrobial effects. The introduction of a 9-methylene group and other substitutions on the xanthene scaffold can significantly modulate these biological properties.

Antitumor Activity

Several studies have reported the cytotoxic effects of xanthene derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Antitumor Activity of Selected Xanthene Analogues

CompoundCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
9-Aryl-hexahydroxanthene-1,8-dione derivative 1 HeLa (Cervical Carcinoma)15.2[1]
SW620 (Colorectal Adenocarcinoma)18.5[1]
HEpG2 (Hepatocellular Carcinoma)20.1[1]
A549 (Lung Carcinoma)22.4[1]
9-Aryl-hexahydroxanthene-1,8-dione derivative 2 HeLa12.8[1]
SW62016.3[1]
HEpG219.8[1]
A54921.5[1]
Pyrone-embedded Cortistatin A analog HUVECs0.02[2]
KB3-1>10[2]
Pyridone-embedded Cortistatin A analog HUVECs0.001[2]
KB3-16.4[2]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines

  • 96-well microtiter plates

  • Test compounds (this compound analogues)

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the untreated control cells.

Workflow for SRB Cytotoxicity Assay

SRB_Assay Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with this compound Analogue Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation Fixation Fix cells with cold TCA Incubation->Fixation Staining Stain with Sulforhodamine B (SRB) Fixation->Staining Washing Wash to remove unbound dye Staining->Washing Solubilization Solubilize bound dye with Tris buffer Washing->Solubilization Absorbance_Reading Read absorbance at 510 nm Solubilization->Absorbance_Reading

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Antioxidant Activity

Many xanthene derivatives exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity of Selected Xanthene Analogues (DPPH Assay)

CompoundIC₅₀ (µg/mL)Reference
2,2,5,5-Tetramethyl-9-(2',3'-dihydroxyphenyl)-hexahydro-1H-xanthene-1,8(2H)-dione 25.3[1]
Ascorbic Acid (Standard) 5.8[1]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.

Materials:

  • DPPH solution (in methanol or ethanol)

  • Test compounds (this compound analogues)

  • Standard antioxidant (e.g., ascorbic acid, Trolox)

  • 96-well microtiter plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of the test compounds and the standard antioxidant in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add a specific volume of the DPPH solution to each well or cuvette, followed by the addition of the test compound or standard solution. A control containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a plot of scavenging activity against the concentration of the compound.

Antimicrobial Activity

Xanthene derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Table 3: Antimicrobial Activity of Selected Xanthene Analogues (Minimum Inhibitory Concentration - MIC)

CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)Reference
Xanthene sulfonamide derivative 1 >64>64>64[3]
Xanthene sulfonamide derivative 2 >64>64>64[3]
Hydroxy-spiro[indoline-3,9-xanthene]-trione Dose-dependent activityDose-dependent activityNot Tested[4]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (this compound analogues)

  • Standard antimicrobial agents (positive controls)

  • Inoculum of the microorganism adjusted to a standard concentration

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Modulation of Signaling Pathways

The biological activities of this compound and its analogues are often mediated through their interaction with and modulation of key intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some natural compounds have been shown to modulate the NF-κB pathway.[5]

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome Phosphorylated IκB NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Target Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_Expression Induces Xanthene_Analogue This compound Analogue Xanthene_Analogue->IKK Inhibits?

Caption: Potential modulation of the NF-κB signaling pathway by this compound analogues.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy. Several inhibitors of the PI3K/Akt pathway are under investigation.[6][7]

Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Inactive) PIP3->Akt Recruits Akt_active Akt (Active) PDK1->Akt_active Phosphorylates Downstream_Targets Downstream Targets (mTOR, GSK3β, etc.) Akt_active->Downstream_Targets Activates Cell_Survival Cell Survival, Growth, Proliferation Downstream_Targets->Cell_Survival Xanthene_Analogue This compound Analogue Xanthene_Analogue->Akt Inhibits? MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Mitogens) Receptor Receptor Extracellular_Signal->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_active ERK (Active) ERK->ERK_active Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK_active->Transcription_Factors Activates Gene_Expression Target Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Induces Xanthene_Analogue This compound Analogue Xanthene_Analogue->ERK Inhibits?

References

In-depth Technical Guide: Stability and Reactivity of the Exocyclic Double Bond in 9-Methylenexanthene

Author: BenchChem Technical Support Team. Date: November 2025

This document will, therefore, provide a foundational overview of the expected chemical behavior of 9-methylenexanthene based on established principles of organic chemistry and data from structurally related compounds. It is important to note that this information is theoretical and lacks the specific experimental validation required for a definitive technical guide.

Introduction to this compound

This compound is an organic molecule featuring a xanthene core structure with an exocyclic double bond at the 9-position. The xanthene moiety consists of a central dihydropyran ring fused to two benzene rings. The exocyclic double bond introduces a site of unsaturation that is expected to be the primary center of reactivity for the molecule.

Stability of the Exocyclic Double Bond

Quantitative thermodynamic data for this compound is not available in the literature. However, general principles of alkene stability can be applied to infer the relative stability of its exocyclic double bond.

  • Endocyclic vs. Exocyclic Double Bonds: In cyclic systems, endocyclic double bonds (within the ring) are generally more stable than exocyclic double bonds (projecting out of the ring). This is attributed to factors such as ring strain and hyperconjugation. For this compound, the endocyclic double bond within the aromatic benzene rings contributes significantly to the overall stability of the molecule, while the exocyclic methylene group represents a point of higher potential energy.

Reactivity of the Exocyclic Double Bond

The exocyclic double bond in this compound is an electron-rich center, making it susceptible to attack by electrophiles. It is also expected to participate in cycloaddition reactions and potentially undergo radical polymerization.

Electrophilic Addition Reactions

Due to the nucleophilic nature of the double bond, this compound is expected to react with various electrophiles.

Expected Reaction Workflow:

reagent Electrophile (E+) substrate This compound reagent->substrate Attack by π-electrons intermediate Carbocation Intermediate substrate->intermediate Formation product Addition Product intermediate->product Nucleophilic Attack (Nu-)

Caption: General workflow for electrophilic addition to this compound.

Discussion: The reaction would likely proceed through a carbocation intermediate formed by the attack of the π-electrons of the double bond on the electrophile. This intermediate would then be attacked by a nucleophile to yield the final addition product. The regioselectivity of the addition would be governed by the stability of the resulting carbocation.

Nucleophilic Addition Reactions

Direct nucleophilic attack on the exocyclic double bond is generally not favored unless the double bond is activated by electron-withdrawing groups, which is not the case in this compound.

Cycloaddition Reactions

The exocyclic double bond can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene.

Logical Relationship in Diels-Alder Reaction:

diene Diene transition_state Concerted Transition State diene->transition_state dienophile This compound (Dienophile) dienophile->transition_state product Cycloadduct transition_state->product

Caption: Conceptual diagram of a Diels-Alder reaction involving this compound.

Discussion: The feasibility and rate of such a reaction would depend on the electronic nature of the diene. Electron-rich dienes would be expected to react more readily.

Radical Polymerization

The presence of the double bond suggests that this compound could undergo radical polymerization to form a polymer with a poly(xanthene-9-methylene) backbone.

Workflow for Radical Polymerization:

Methodological & Application

Synthesis of 9-Methylenexanthene via Wittig Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 9-methylenexanthene from xanthone utilizing the Wittig reaction. The Wittig reaction is a versatile and widely used method for the formation of carbon-carbon double bonds, converting ketones and aldehydes into alkenes.[1][2][3][4][5][6] In this application, the carbonyl group of xanthone is converted to a methylene group, yielding the target compound, this compound. This protocol outlines the necessary reagents, reaction conditions, and purification methods. Additionally, a summary of expected quantitative data and visualizations of the experimental workflow are provided to aid researchers in the successful synthesis and characterization of this compound.

Introduction

Xanthene and its derivatives are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as fluorescent probes. The synthesis of specific derivatives, such as this compound, is of significant interest for further functionalization and development of novel compounds. The Wittig reaction offers a reliable method for the methylenation of ketones like xanthone. The reaction involves the use of a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base.[2][5] This ylide then reacts with the ketone to form a four-membered ring intermediate, an oxaphosphetane, which subsequently collapses to form the desired alkene and triphenylphosphine oxide.[5]

Data Presentation

While a specific literature source detailing the quantitative data for the synthesis of this compound via the Wittig reaction was not identified during the literature search, the following table presents expected ranges for key parameters based on general knowledge of Wittig reactions with ketones.

ParameterExpected Value/RangeNotes
Yield 40-70%Yields can be highly dependent on reaction conditions and purification efficiency. Steric hindrance around the carbonyl group of xanthone may impact the yield.
Purity >95% (after purification)Purity is typically assessed by NMR spectroscopy and/or elemental analysis.
¹H NMR See Characterization sectionExpected chemical shifts for the methylene protons and aromatic protons.
¹³C NMR See Characterization sectionExpected chemical shifts for the methylene carbon and aromatic carbons.
Mass Spec (MS) m/z = 194.07 (M⁺)For C₁₄H₁₀O.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the synthesis of this compound.

Part 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

The Wittig reagent, methylenetriphenylphosphorane, is typically prepared in situ from methyltriphenylphosphonium bromide and a strong base.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Schlenk flask or a flame-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents relative to xanthone).

  • Add anhydrous THF to the flask via syringe to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • While stirring vigorously, slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

  • Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete formation of the ylide.

Part 2: Wittig Reaction with Xanthone

Materials:

  • Xanthone

  • Anhydrous Tetrahydrofuran (THF)

  • The freshly prepared Wittig reagent from Part 1

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve xanthone (1.0 equivalent) in anhydrous THF.

  • Slowly transfer the solution of xanthone to the flask containing the pre-formed Wittig reagent at 0 °C via cannula or syringe.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

Part 3: Work-up and Purification

Materials:

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove completely.[6]

Characterization

The purified this compound should be characterized by spectroscopic methods:

  • ¹H NMR (CDCl₃): δ ~ 5.1-5.3 ppm (s, 2H, =CH₂), δ ~ 7.0-7.5 ppm (m, 8H, Ar-H).

  • ¹³C NMR (CDCl₃): δ ~ 95-100 ppm (=CH₂), δ ~ 115-155 ppm (Ar-C).

  • Mass Spectrometry (EI): m/z 194 (M⁺).

Mandatory Visualization

The following diagrams illustrate the key processes in the synthesis of this compound.

Wittig_Reaction_Pathway cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_products Products & Byproducts Xanthone Xanthone WittigReaction Wittig Reaction Xanthone->WittigReaction PhosphoniumSalt Methyltriphenyl- phosphonium Bromide YlideFormation Ylide Formation PhosphoniumSalt->YlideFormation 1. Base Base n-Butyllithium Base->YlideFormation YlideFormation->WittigReaction 2. Xanthone Salts LiBr + Butane YlideFormation->Salts Product This compound WittigReaction->Product Byproduct Triphenylphosphine Oxide WittigReaction->Byproduct

Caption: Signaling pathway of the Wittig reaction for this compound synthesis.

Experimental_Workflow A 1. Ylide Preparation (Methyltriphenylphosphonium Bromide + n-BuLi in THF) B 2. Wittig Reaction (Ylide + Xanthone in THF) A->B Add Xanthone solution C 3. Reaction Quench (Saturated aq. NH4Cl) B->C D 4. Extraction (Diethyl ether or Ethyl acetate) C->D E 5. Drying and Concentration (Anhydrous MgSO4, Rotary Evaporation) D->E F 6. Purification (Silica Gel Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationship cluster_inputs Inputs cluster_process Core Process cluster_outputs Outputs Reagents Xanthone Methyltriphenylphosphonium Bromide n-Butyllithium Solvents Process Wittig Olefination Reagents->Process Target This compound Process->Target Waste Triphenylphosphine Oxide Salts Solvent Waste Process->Waste

Caption: Logical relationship of inputs and outputs in the synthesis.

References

Application Notes and Protocols: 9-Methylenexanthene as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 9-methylenexanthene as a dienophile in Diels-Alder reactions for the synthesis of novel spiro-heterocyclic compounds. While direct literature on the Diels-Alder reactivity of this compound is limited, this document leverages data from structurally analogous compounds to provide representative protocols and data.

Introduction

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[1][2] It is a [4+2] cycloaddition between a conjugated diene and a dienophile. The resulting cyclohexene core is a prevalent motif in numerous natural products and pharmacologically active compounds. This compound, with its exocyclic double bond, presents an interesting yet underexplored dienophile. Its rigid xanthene backbone is a privileged scaffold in medicinal chemistry, and its incorporation into spirocyclic systems via the Diels-Alder reaction could lead to the discovery of novel compounds with unique three-dimensional structures and biological activities. The resulting spiro[xanthene-9,2'-cyclohexene] derivatives are of particular interest in drug discovery due to the established role of spiro-heterocycles in modulating biological pathways.[3][4][5]

Reactivity and Considerations

The reactivity of a dienophile in a normal electron-demand Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups.[6][7] In the case of this compound, the exocyclic double bond is conjugated with the aromatic system of the xanthene core. The electron-donating nature of the ether oxygen in the xanthene ring might reduce the electrophilicity of the double bond, potentially leading to lower reactivity compared to dienophiles bearing strong electron-withdrawing groups.

To overcome this, the reaction may require elevated temperatures or the use of Lewis acid catalysts to lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). The choice of diene is also critical; electron-rich dienes are expected to react more readily with this compound.

Analogous Reactions: 9-Methyleneanthrone as a Dienophile

Due to the scarcity of data on this compound, the Diels-Alder reactions of the structurally similar 9-methyleneanthrone provide valuable insights into the potential reactivity.

DieneDienophileReaction ConditionsProductYield (%)Reference
Maleic anhydride9,10-Anthraquinodimethane (formed in situ)Toluene, refluxSpiro[anthracene-9(10H),2'-bicyclo[2.2.2]oct-5'-ene]-10,7',8'-trione derivativeNot specified[8]
Dimethyl acetylenedicarboxylate9,10-Anthraquinodimethane (formed in situ)Toluene, refluxSpiro[anthracene-9(10H),2'-bicyclo[2.2.2]octa-5',7'-diene] derivativeNot specified[8]
p-Benzoquinone9,10-Anthraquinodimethane (formed in situ)Toluene, refluxSpiro[anthracene-9(10H),2'-naphthalene] derivativeNot specified[8]
1,4-Naphthoquinone9,10-Anthraquinodimethane (formed in situ)Toluene, refluxSpiro[anthracene-9(10H),2'-anthracene] derivativeNot specified[8]

Representative Experimental Protocol

This protocol describes a general procedure for the Diels-Alder reaction between this compound and cyclopentadiene. This is a representative, untested procedure based on established methods for similar reactions.[1][2][9][10]

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene, anhydrous

  • Dichloromethane

  • Hexane

  • Magnesium sulfate, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the this compound in anhydrous toluene (20 mL).

  • Add freshly cracked cyclopentadiene (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a minimal amount of dichloromethane.

  • Purify the product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Combine the fractions containing the desired product and remove the solvent in vacuo.

  • Dry the purified spiro[xanthene-9,2'-bicyclo[2.2.1]hept-5'-ene] product under high vacuum and determine the yield.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Diels_Alder_Reaction Diene Diene (e.g., Cyclopentadiene) Product Spiro[xanthene-9,2'-cyclohexene] Adduct Diene->Product + Dienophile Dienophile (this compound) Dienophile->Product

Figure 1: General Diels-Alder reaction of this compound.

Experimental_Workflow A 1. Reactant Preparation (this compound & Cyclopentadiene in Toluene) B 2. Reaction (Reflux for 24-48h) A->B C 3. Workup (Solvent removal) B->C D 4. Purification (Silica Gel Chromatography) C->D E 5. Characterization (NMR, MS) D->E

Figure 2: Experimental workflow for the synthesis of spiro[xanthene-9,2'-cyclohexene] adducts.

Applications in Drug Discovery and Signaling Pathways

Spiro-heterocyclic compounds are increasingly recognized for their potential in drug discovery.[3][4][11] The rigid, three-dimensional structure of spiro compounds can lead to higher binding affinity and selectivity for biological targets compared to more flexible, linear molecules.[11] The spiro[xanthene-9,2'-cyclohexene] scaffold could serve as a novel core for the development of inhibitors targeting protein-protein interactions (PPIs) or specific enzyme active sites.

For instance, these compounds could be explored as potential modulators of signaling pathways implicated in cancer, such as the p53-MDM2 pathway. The p53 tumor suppressor is negatively regulated by its interaction with MDM2. Small molecules that can disrupt this interaction can reactivate p53 and induce apoptosis in cancer cells. The unique topology of spiro-xanthene adducts could allow them to bind to the p53-binding pocket of MDM2, acting as potent and selective inhibitors.

Signaling_Pathway cluster_pathway Hypothetical p53-MDM2 Inhibition Pathway p53 p53 (Tumor Suppressor) Apoptosis Apoptosis (Cell Death) p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest MDM2 MDM2 MDM2->p53 Inhibition Spiro_Adduct Spiro[xanthene-9,2'-cyclohexene] Adduct Spiro_Adduct->MDM2 Inhibition

Figure 3: Hypothetical inhibition of the p53-MDM2 interaction by a spiro[xanthene-9,2'-cyclohexene] adduct.

References

Application Notes and Protocols: Cycloaddition Reactions Involving 9-Methylenexanthene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the cycloaddition reactions involving 9-methylenexanthene and its derivatives. The exocyclic double bond at the 9-position of the xanthene core offers a unique platform for constructing diverse molecular architectures, particularly spirocyclic systems, which are of significant interest in medicinal chemistry and materials science. This document outlines key cycloaddition strategies, including formal [4+2] cycloadditions for the synthesis of tetrahydroquinolines, [2+1] cycloadditions for cyclopropanation, and 1,3-dipolar cycloadditions for the generation of novel heterocyclic scaffolds.

Formal [4+2] Cycloaddition: B(C₆F₅)₃-Catalyzed Synthesis of Spiro[tetrahydroquinoline-4,9'-xanthene]s

The B(C₆F₅)₃-catalyzed reaction between N-alkyl arylamines and this compound provides a powerful method for the synthesis of novel spiro[tetrahydroquinoline-4,9'-xanthene] derivatives. This transformation proceeds via a formal [4+2] cycloaddition mechanism, where an in situ-generated iminium ion from the N-alkyl arylamine reacts with the exocyclic double bond of this compound. This reaction is notable for its ability to construct complex polycyclic systems in a single step.

Quantitative Data Summary
EntryN-Alkyl ArylamineAlkeneProductYield (%)Diastereomeric Ratio (dr)
1N-methyl-N-phenylanilineThis compoundSpiro[tetrahydroquinoline-4,9'-xanthene] derivative751:1
2N-ethyl-N-phenylanilineThis compoundSpiro[tetrahydroquinoline-4,9'-xanthene] derivative721:1
3N-benzyl-N-methylanilineThis compoundSpiro[tetrahydroquinoline-4,9'-xanthene] derivative81>20:1
Experimental Protocol: General Procedure for the B(C₆F₅)₃-Catalyzed Synthesis of Spiro[tetrahydroquinoline-4,9'-xanthene]s
  • To an oven-dried vial equipped with a magnetic stir bar, add the N-alkyl arylamine (0.20 mmol, 1.0 equiv), this compound (0.44 mmol, 2.2 equiv), and B(C₆F₅)₃ (5 mol %, 0.01 mmol).

  • Add 1,2-dichloroethane (DCE) (0.50 mL) as the solvent.

  • Seal the vial and heat the reaction mixture at 85 °C for 22 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[tetrahydroquinoline-4,9'-xanthene] derivative.

  • Determine the yield and diastereomeric ratio by ¹H NMR analysis of the purified product.

Reaction Pathway and Workflow

G cluster_workflow Experimental Workflow cluster_pathway Reaction Pathway start Start reactants Combine N-alkyl arylamine, This compound, and B(C₆F₅)₃ in DCE start->reactants heat Heat at 85 °C for 22 h reactants->heat cool Cool to room temperature heat->cool concentrate Concentrate under reduced pressure cool->concentrate purify Purify by flash chromatography concentrate->purify analyze Analyze yield and dr by ¹H NMR purify->analyze end End analyze->end amine N-Alkyl Arylamine iminium In situ generated Iminium Ion amine->iminium + B(C₆F₅)₃ alkene This compound cycloaddition [4+2] Cycloaddition alkene->cycloaddition catalyst B(C₆F₅)₃ iminium->cycloaddition product Spiro[tetrahydroquinoline-4,9'-xanthene] cycloaddition->product

Caption: Workflow and pathway for tetrahydroquinoline synthesis.

[2+1] Cycloaddition: Dihalocyclopropanation of this compound Derivatives

The reaction of this compound derivatives with a haloform (e.g., chloroform or bromoform) and a strong base affords spiro[cyclopropane-1,9'-xanthene] derivatives. This [2+1] cycloaddition proceeds through the in situ generation of a dihalocarbene, which then adds across the exocyclic double bond of the this compound.

Quantitative Data Summary
EntryThis compound DerivativeHaloformBaseProductYield (%)
13,6-Diethoxy-9-methylenexantheneCHBr₃KOt-Bu2,2-Dibromo-3',6'-diethoxyspiro[cyclopropane-1,9'-xanthene]85
23,6-Diethoxy-9-methylenexantheneCHCl₃KOt-Bu2,2-Dichloro-3',6'-diethoxyspiro[cyclopropane-1,9'-xanthene]82
Experimental Protocol: General Procedure for Dihalocyclopropanation
  • Dissolve the this compound derivative (1.0 equiv) in a suitable solvent such as anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Add the haloform (e.g., bromoform, 3.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a strong base (e.g., potassium tert-butoxide, 3.0 equiv) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the spiro[cyclopropane-1,9'-xanthene] derivative.

Reaction Pathway

G cluster_pathway Dihalocyclopropanation Pathway haloform Haloform (CHX₃) carbene Dihalocarbene (:CX₂) haloform->carbene + Base base Strong Base (e.g., KOt-Bu) base->carbene cycloaddition [2+1] Cycloaddition carbene->cycloaddition alkene This compound Derivative alkene->cycloaddition product Spiro[dihalocyclopropane-1,9'-xanthene] cycloaddition->product

Caption: Pathway for dihalocyclopropanation of this compound.

1,3-Dipolar Cycloaddition: Synthesis of Spiro[xanthene-9',2-[1][2][3]thiadiazoles]

While direct 1,3-dipolar cycloadditions with this compound are not widely reported, a closely related and highly relevant reaction involves the 1,3-dipolar cycloaddition of nitrile imines to 9H-xanthione. In this reaction, the C=S double bond of 9H-xanthione acts as the dipolarophile, leading to the regioselective formation of spiro[xanthene-9',2-[1][2][3]thiadiazole] derivatives. This serves as a valuable synthetic route to novel spiro-heterocyclic xanthenes.

Quantitative Data Summary
EntryHydrazonoyl HalideDipolarophileProductYield (%)
1N-phenylbenzohydrazonoyl chloride9H-Xanthione3',5'-Diphenylspiro[xanthene-9,2'-[1][2]thiadiazole]88
2N-(4-chlorophenyl)benzohydrazonoyl chloride9H-Xanthione3'-(4-Chlorophenyl)-5'-phenylspiro[xanthene-9,2'-[1][2]thiadiazole]92
3N-phenyl-4-nitrobenzohydrazonoyl chloride9H-Xanthione3'-Phenyl-5'-(4-nitrophenyl)spiro[xanthene-9,2'-[1][2]thiadiazole]85
Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition
  • To a solution of 9H-xanthione (1.0 equiv) and the corresponding hydrazonoyl halide (1.0 equiv) in anhydrous toluene, add triethylamine (1.2 equiv).

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the precipitated triethylamine hydrochloride and wash with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure spiro[xanthene-9',2-[1][2][3]thiadiazole] derivative.

Reaction Pathway

G cluster_pathway 1,3-Dipolar Cycloaddition Pathway hydrazonoyl_halide Hydrazonoyl Halide nitrile_imine Nitrile Imine (1,3-dipole) hydrazonoyl_halide->nitrile_imine + Triethylamine triethylamine Triethylamine (Base) triethylamine->nitrile_imine cycloaddition [3+2] Cycloaddition nitrile_imine->cycloaddition xanthione 9H-Xanthione (Dipolarophile) xanthione->cycloaddition product Spiro[xanthene-9',2-[1,3,4]thiadiazole] cycloaddition->product

Caption: Pathway for 1,3-dipolar cycloaddition to 9H-xanthione.

Concluding Remarks

The this compound scaffold demonstrates versatile reactivity in various cycloaddition reactions, providing access to a range of structurally diverse and complex molecules. The presented protocols for formal [4+2], [2+1], and 1,3-dipolar cycloadditions highlight the utility of this building block in synthetic chemistry. It is noteworthy that classical Diels-Alder reactions where this compound acts as a dienophile are not well-documented, likely due to the electronic nature of the exocyclic double bond. The methodologies outlined herein are of significant value for researchers in drug discovery and materials science, enabling the exploration of novel chemical space centered around the privileged xanthene core.

References

Application Notes and Protocols: Polymerization of 9-Methylenexanthene and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in the scientific documentation regarding the polymerization of 9-Methylenexanthene and its derivatives. Despite extensive searches for scholarly articles, patents, and other publications, no specific data or established protocols for the polymerization of this particular compound or its close derivatives were found.

Therefore, the creation of detailed Application Notes and Protocols, as requested, is not feasible at this time due to the absence of foundational research in the public domain. The scientific community has yet to publish studies detailing the synthesis, characterization, and application of poly(this compound).

This lack of information prevents the generation of the following key components of the user's request:

  • Quantitative Data Presentation: Without experimental results, there is no data to summarize in tabular format.

  • Experimental Protocols: No established methodologies for the polymerization of this compound have been reported.

  • Signaling Pathways and Experimental Workflows: The mechanisms of polymerization for this specific monomer are unknown, making it impossible to create accurate diagrams.

While general principles of polymerization, such as anionic, cationic, and free-radical methods, are well-established for a wide range of monomers, their applicability and specific conditions for this compound would require novel experimental investigation.

Researchers, scientists, and drug development professionals interested in this area should consider this a novel field of study. Future research would need to focus on:

  • Monomer Synthesis and Purification: Developing a reliable method for synthesizing high-purity this compound and its derivatives.

  • Exploratory Polymerization Studies: Investigating the feasibility of polymerizing this compound using various initiation methods (anionic, cationic, radical, coordination polymerization).

  • Polymer Characterization: Analyzing the resulting polymers for their molecular weight, polydispersity, thermal properties, and other relevant characteristics.

  • Application Screening: Evaluating the potential applications of poly(this compound) in various fields based on its properties.

Until such foundational research is conducted and published, it is not possible to provide the detailed application notes and protocols as requested.

9-Methylenexanthene: Application Notes and Protocols in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "9-Methylenexanthene" and its applications in materials science did not yield specific results for this compound. The available scientific literature focuses more broadly on the class of "xanthene derivatives" and, more extensively, on "anthracene derivatives," which are structurally distinct but share some aromatic and photophysical properties.

While detailed application notes and protocols for this compound could not be compiled due to a lack of specific data in the public domain, this document provides an overview of the potential applications of the broader xanthene class of molecules in materials science, based on available research. This information may serve as a foundational guide for researchers interested in exploring the properties of this compound and its derivatives.

Potential Applications of Xanthene Derivatives in Materials Science

Xanthene-based functional dyes are recognized for their diverse applications in both life sciences and materials science. Their utility stems from their unique photophysical properties, which can be tuned through chemical modifications. Potential applications in materials science include:

  • Fluorescent Materials and Dyes: Xanthene derivatives are known for their strong fluorescence, making them suitable for use as dyes and in the development of fluorescent materials. These materials can be incorporated into various matrices for applications in sensing, imaging, and optoelectronics.

  • pH Sensors: The fluorescence of certain xanthene derivatives is sensitive to pH changes, enabling their use as active components in pH sensors. This property is valuable for monitoring chemical and biological environments.

  • Laser Technology: The strong absorption and emission characteristics of some xanthene dyes make them candidates for use as gain media in dye lasers.

  • Organic Light-Emitting Diodes (OLEDs): While less common than anthracene derivatives, the fluorescent properties of xanthenes suggest potential for their investigation as emitter or host materials in OLEDs. Research in this area would focus on achieving high quantum yields and thermal stability.

Experimental Protocols: A General Approach

Due to the absence of specific experimental protocols for this compound in the reviewed literature, a general workflow for investigating a novel compound in materials science is presented below. This can be adapted for the study of this compound.

Synthesis and Purification

The first step would be the synthesis of this compound. A potential synthetic route could involve a Wittig-type reaction on xanthone. The synthesized compound would then require purification, typically using column chromatography and recrystallization, to achieve high purity suitable for materials science applications.

Photophysical Characterization

A crucial step is to characterize the photophysical properties of the molecule. This would involve:

  • UV-Visible Absorption Spectroscopy: To determine the absorption spectrum and the molar extinction coefficient.

  • Fluorescence Spectroscopy: To measure the emission spectrum, fluorescence quantum yield, and fluorescence lifetime. These measurements are typically performed in various solvents to understand the effect of the environment on the photophysical properties.

Workflow for Photophysical Characterization

Caption: General workflow for the photophysical characterization of a novel compound.

Data Presentation: A Template

Should experimental data for this compound become available, it can be structured in tables for clear comparison. Below is a template table for summarizing key photophysical data.

SolventAbsorption λmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission λmax (nm)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)
Toluene
Dichloromethane
Acetonitrile
Ethanol

Conclusion and Future Directions

The exploration of this compound in materials science appears to be a nascent field. While its parent structure, xanthene, is the core of many important dyes and functional molecules, this compound itself is not well-documented in the context of materials applications.

Future research should focus on:

  • Efficient Synthesis: Developing a reliable and scalable synthesis for this compound and its derivatives.

  • Detailed Characterization: Thoroughly investigating its photophysical, thermal, and electrochemical properties.

  • Device Fabrication: Incorporating this compound into prototype devices such as OLEDs or sensors to evaluate its performance.

The logical progression of such research is outlined in the following diagram:

G cluster_0 Fundamental Research cluster_1 Materials Development cluster_2 Application & Device Testing A Synthesis & Purification of this compound B Photophysical & Electrochemical Characterization A->B C Theoretical Modeling (DFT) A->C D Polymer Functionalization B->D E Thin Film Deposition B->E F Formulation of Fluorescent Probes B->F I Laser Performance Evaluation B->I G OLED Fabrication & Testing D->G E->G H Sensor Development & Validation E->H F->H

Application Notes and Protocols for Xanthene Derivatives in OLED Applications

Author: BenchChem Technical Support Team. Date: November 2025

A-1 Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering advantages such as high contrast, wide viewing angles, and flexibility. The performance of an OLED is critically dependent on the photophysical properties of the organic materials used, particularly the emissive layer. Xanthene dyes and their derivatives are a class of organic compounds known for their strong fluorescence and have been explored for various applications, including as emitters in OLEDs.[1][2][3]

A-2 Photophysical Properties of Xanthene Derivatives

Xanthene derivatives exhibit a range of photophysical properties that make them suitable for OLED applications. These properties are highly dependent on the specific molecular structure and the solvent environment.[4] A summary of key photophysical data for some xanthene derivatives is presented in Table 1.

Table 1: Summary of Photophysical Properties of Selected Xanthene Derivatives

Compound/DerivativeSolvent/StateAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Reference(s)
FluoresceinAqueous (pH ≥ 7.4)--0.93[5]
Eosin YAqueous (pH ≥ 7.4)---[5]
Rose BengalAqueous (pH ≥ 7.4)--0.02[5]
Novel Xanthene DyeWater4905380.04[4]
Novel Xanthene DyeDMF4855200.66[4]
Novel Xanthene DyeMethanol4654980.23[4]
Novel Xanthene DyeAcetone4705050.35[4]
THQ-rhodol dyes 1 & 2Buffer solutions~5406680.06 - 0.07[6]

A-3 Performance of Xanthene Derivatives in OLEDs

Several studies have demonstrated the use of xanthene derivatives, particularly those with a spiro[fluorene-9,9'-xanthene] (SFX) core, as host materials or emitters in OLEDs.[2][7][8] These materials can contribute to efficient and low-voltage devices. A summary of the performance of OLEDs incorporating xanthene derivatives is provided in Table 2.

Table 2: OLED Device Performance with Xanthene-Based Materials

Host/Emitter MaterialDevice StructureTurn-on Voltage (V)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE, %)Reference(s)
SFX-PF (Green PHOLED)-347.945.413.2[7]
SFX-PF (Blue PHOLED)-2.812.811.37.5[7]
2'-TRZSFX (TADF-OLED)Host for 4CzIPN3.5--18.8[8]
3'-TRZSFX (TADF-OLED)Host for 4CzIPN3.4--23.0[8]
SBF-SFX (Non-doped EML)--1.190.391.10[9]

B-1 Experimental Protocols

B-1.1 Synthesis of Xanthene Derivatives

The synthesis of xanthene derivatives can be achieved through various organic chemistry reactions. For example, novel symmetrical anthracene derivatives with bulky substituents connected through an ethynyl bridge were synthesized in excellent yield using a Sonogashira cross-coupling reaction.[1] A general synthetic scheme for a xanthene derivative is outlined below.

  • Protocol: Synthesis of a Spiro[fluorene-9,9'-xanthene] Derivative

    • Starting Materials: Commercially available reagents.

    • Reaction: A multi-step synthesis involving reactions such as the Ullmann reaction can be employed to prepare hole-transporting molecules based on the spiro[fluorene-9,9'-xanthene] core.[2]

    • Purification: The crude product is purified using techniques like column chromatography and recrystallization.

    • Characterization: The structure and purity of the synthesized compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

B-1.2 Photophysical Characterization

The photophysical properties of the synthesized xanthene derivatives are characterized using standard spectroscopic techniques.

  • Protocol: UV-Visible Absorption and Photoluminescence Spectroscopy

    • Sample Preparation: Prepare dilute solutions of the xanthene derivative in a suitable solvent (e.g., toluene, dichloromethane) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.

    • UV-Vis Spectroscopy: Record the absorption spectrum using a UV-Vis spectrophotometer.

    • Photoluminescence (PL) Spectroscopy: Record the emission spectrum using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum.

    • Quantum Yield Measurement: The fluorescence quantum yield (Φ_f) can be determined using a comparative method with a well-characterized standard.[10] The following equation is used: Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

B-1.3 OLED Device Fabrication and Characterization

OLEDs are typically fabricated by sequential deposition of organic layers and electrodes onto a substrate.

  • Protocol: Fabrication of a Multilayer OLED

    • Substrate Cleaning: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Organic Layer Deposition: Deposit the organic layers (hole injection layer, hole transport layer, emissive layer, electron transport layer, and electron injection layer) sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The xanthene derivative can be used in the emissive layer, either as a host or a dopant.

    • Cathode Deposition: Deposit the metal cathode (e.g., LiF/Al) on top of the organic layers by thermal evaporation.

    • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to protect it from moisture and oxygen.

    • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated device using a programmable voltage-current source and a spectroradiometer.

C-1 Visualizations

molecular_structure cluster_xanthene Generic Xanthene Derivative Core Xanthene Xanthene Core R1 R1 Xanthene->R1 Substitution R2 R2 Xanthene->R2 Substitution R3 R3 Xanthene->R3 Substitution R4 R4 Xanthene->R4 Substitution experimental_workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_device OLED Fabrication & Testing Synthesis Synthesis of Xanthene Derivative Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization UV_Vis UV-Vis Spectroscopy Characterization->UV_Vis PL Photoluminescence Spectroscopy UV_Vis->PL Quantum_Yield Quantum Yield Measurement PL->Quantum_Yield Fabrication Device Fabrication (Vacuum Deposition) Quantum_Yield->Fabrication EL_Testing Electroluminescence Characterization (J-V-L, EQE) Fabrication->EL_Testing energy_level_diagram cluster_oled OLED Energy Levels Anode Anode (ITO) Work Function HIL HIL HOMO Anode->HIL Hole Injection Cathode Cathode (Al) Work Function EIL EIL LUMO Cathode->EIL Electron Injection HTL HTL HOMO HIL->HTL EML_Host_HOMO EML (Host) HOMO HTL->EML_Host_HOMO EML_Guest_HOMO EML (Guest) HOMO EML_Host_HOMO->EML_Guest_HOMO Energy Transfer EML_Host_LUMO EML (Host) LUMO EML_Guest_LUMO EML (Guest) LUMO EML_Host_LUMO->EML_Guest_LUMO Energy Transfer ETL ETL LUMO ETL->EML_Host_LUMO EIL->ETL EML_Guest_LUMO->EML_Guest_HOMO Recombination & Light Emission

References

Application Notes and Protocols: 9-Substituted Xanthene Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Xanthene-based dyes, including fluorescein and rhodamine derivatives, are a cornerstone of fluorescence microscopy and sensing due to their exceptional photophysical properties, such as high absorption coefficients, excellent fluorescence quantum yields, and good photostability.[1][2] While specific information on 9-methylenexanthene derivatives as fluorescent probes is limited in the current scientific literature, a vast body of research exists on other 9-substituted xanthene analogues that serve as powerful tools for researchers in biology, chemistry, and materials science. This document provides detailed application notes and protocols for the use of these versatile fluorescent probes in the detection of key cellular parameters: pH, viscosity, and metal ion concentration. The principles and methodologies described herein are broadly applicable to the wider class of 9-substituted xanthene dyes and provide a foundational understanding for their use in cellular imaging and sensing applications.

I. Probes for pH Measurement: Fluorescein Derivatives

Fluorescein and its derivatives are widely recognized for their pH-dependent fluorescence, making them invaluable probes for monitoring intracellular pH.[3][4][5] The fluorescence intensity of fluorescein is highly sensitive to pH changes within the physiological range, primarily due to the equilibrium between its different ionic forms.[3][4]

Sensing Mechanism

The fluorescence of fluorescein is governed by the equilibrium between its monoanionic and dianionic forms, with the dianion being highly fluorescent.[4] At acidic pH, the non-fluorescent lactone form predominates. As the pH increases, the lactone ring opens to form the fluorescent species. The pKa of this transition is typically around 6.4, making it an excellent indicator for physiological pH.[4]

Diagram of pH Sensing Mechanism

ph_sensing NonFluorescent Non-Fluorescent (Lactone) Intermediate Monoanion NonFluorescent->Intermediate Increase in pH Fluorescent Highly Fluorescent (Dianion) Fluorescent->Intermediate Decrease in pH Intermediate->NonFluorescent Decrease in pH Intermediate->Fluorescent Increase in pH

Caption: pH-dependent equilibrium of fluorescein.

Quantitative Data
ProbeExcitation Max (nm)Emission Max (nm)pKaQuantum Yield (Φ) (Dianion)Reference
Fluorescein490515~6.40.93[4]
Carboxyfluorescein492517~6.50.85[6]
BCECF440, 490 (dual)535~7.00.60[6]
Experimental Protocol: Measurement of Intracellular pH

Materials:

  • Fluorescein diacetate (FDA) or Carboxyfluorescein diacetate (CFDA) stock solution (1-10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Calibration buffers of known pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0)

  • Nigericin (ionophore for pH calibration)

  • Cells of interest cultured on glass-bottom dishes

Procedure:

  • Probe Loading:

    • Prepare a loading solution by diluting the FDA or CFDA stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash twice with warm PBS.

    • Add the loading solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

    • Wash the cells three times with warm PBS to remove excess probe.

    • Add fresh, pre-warmed culture medium to the cells.

  • Fluorescence Imaging:

    • Place the dish on the stage of a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~490 nm, emission ~515 nm).

    • Acquire fluorescence images of the loaded cells.

  • In Situ Calibration:

    • To obtain a quantitative relationship between fluorescence intensity and pH, an in situ calibration is necessary.

    • Prepare high K+ calibration buffers of different pH values containing nigericin (e.g., 10 µM).

    • Replace the culture medium with the first calibration buffer (e.g., pH 7.5).

    • Incubate for 5-10 minutes to allow equilibration of intracellular and extracellular pH.

    • Acquire a fluorescence image.

    • Repeat this process for all calibration buffers, moving from high to low pH or vice versa.

  • Data Analysis:

    • Measure the average fluorescence intensity of individual cells or regions of interest for each calibration pH.

    • Plot the fluorescence intensity as a function of pH to generate a calibration curve.

    • Use the calibration curve to convert the fluorescence intensity of the experimental cells (from step 2) into intracellular pH values.

II. Probes for Viscosity Measurement: Rhodamine Derivatives

Rhodamine-based fluorescent probes, often referred to as "molecular rotors," are widely used to measure microviscosity in cellular environments.[7][8] Their fluorescence properties are highly sensitive to the rotational freedom of certain parts of the molecule, which is in turn dependent on the viscosity of the surrounding medium.

Sensing Mechanism

Molecular rotors based on rhodamine typically have a rotatable group, such as a phenyl ring, at the 9-position of the xanthene core. In low-viscosity environments, this group can rotate freely, leading to non-radiative decay from the excited state and thus, low fluorescence. In high-viscosity environments, this rotation is hindered, which closes the non-radiative decay pathway and results in a significant increase in fluorescence intensity and lifetime.[7]

Diagram of Viscosity Sensing Mechanism

viscosity_sensing LowViscosity Low Viscosity (Free Rotation) GroundState Ground State LowViscosity->GroundState HighViscosity High Viscosity (Restricted Rotation) HighViscosity->GroundState ExcitedState Excited State ExcitedState->LowViscosity Non-Radiative Decay (Low Fluorescence) ExcitedState->HighViscosity Radiative Decay (High Fluorescence) GroundState->ExcitedState Excitation

Caption: Viscosity sensing by a molecular rotor.

Quantitative Data
ProbeExcitation Max (nm)Emission Max (nm)Viscosity SensitivityReference
Rhodamine B~555~575Fluorescence lifetime and anisotropy increase with viscosity.[7][8]
DHX-V-3~650~67067-fold fluorescence increase with viscosity.[9]
Experimental Protocol: Measurement of Intracellular Viscosity

Materials:

  • Rhodamine-based viscosity probe stock solution (1-5 mM in DMSO)

  • Glycerol-water mixtures of known viscosity (for calibration)

  • Cells of interest cultured on glass-bottom dishes

  • Live-cell imaging medium

Procedure:

  • Probe Loading:

    • Prepare a loading solution by diluting the probe stock solution in live-cell imaging medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash twice with warm PBS.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with fresh imaging medium to remove unbound probe.

  • Fluorescence Lifetime Imaging (FLIM):

    • Place the dish on the stage of a confocal microscope equipped with a FLIM module.

    • Excite the probe at its absorption maximum and collect the time-resolved fluorescence decay.

    • The fluorescence lifetime is determined by fitting the decay curve.

  • Calibration Curve:

    • Prepare a series of glycerol-water mixtures with known viscosities.

    • Add the viscosity probe to each solution at the same concentration used for cell staining.

    • Measure the fluorescence lifetime of the probe in each calibration solution using the FLIM setup.

    • Plot the fluorescence lifetime as a function of viscosity to generate a calibration curve.

  • Data Analysis:

    • Generate a fluorescence lifetime map of the stained cells.

    • Use the calibration curve to convert the measured fluorescence lifetimes in different cellular compartments into absolute viscosity values.

III. Probes for Metal Ion Detection: Rhodamine Spirolactam Derivatives

Xanthene derivatives, particularly rhodamines, can be functionalized with specific chelating moieties to create highly selective fluorescent probes for metal ions.[1][10][11] The sensing mechanism often relies on a metal-ion-induced structural change from a non-fluorescent to a highly fluorescent form.

Sensing Mechanism

Many rhodamine-based metal ion probes utilize a spirolactam structure. In the absence of the target metal ion, the probe exists in a colorless and non-fluorescent spirolactam form. Upon binding of the target metal ion to the chelating group, the spirolactam ring opens, restoring the conjugated xanthene structure and leading to a dramatic "turn-on" of both color and fluorescence.[1]

Diagram of Metal Ion Sensing Mechanism

metal_ion_sensing Spirolactam Non-Fluorescent (Spirolactam) OpenForm Highly Fluorescent (Open Ring) Spirolactam->OpenForm Binding MetalIon Metal Ion MetalIon->OpenForm

Caption: Metal ion detection via spirolactam ring-opening.

Quantitative Data
ProbeTarget IonExcitation Max (nm)Emission Max (nm)Detection LimitReference
Rhodamine-quinoline based probeCu²⁺~525~5554.5 x 10⁻⁸ M[10]
Rhodamine B hydrazide based probeHg²⁺~500~5780.047 pM[12]
Experimental Protocol: Detection of Intracellular Metal Ions

Materials:

  • Rhodamine-based metal ion probe stock solution (1-5 mM in DMSO)

  • HEPES buffer or cell culture medium

  • Solution of the target metal ion (e.g., CuSO₄, HgCl₂) for positive control

  • A chelator (e.g., EDTA, TPEN) for negative control

  • Cells of interest cultured on glass-bottom dishes

Procedure:

  • Probe Loading:

    • Prepare a loading solution by diluting the probe stock solution in serum-free medium to a final concentration of 1-10 µM.

    • Wash the cells twice with buffer (e.g., HEPES).

    • Add the loading solution and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with buffer to remove excess probe.

  • Cell Treatment:

    • For a positive control, treat a set of loaded cells with a solution containing the target metal ion.

    • For a negative control, treat another set of loaded cells with a chelator to deplete intracellular free metal ions.

    • Incubate for an appropriate time to allow for cellular uptake and binding.

  • Fluorescence Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter set for the activated probe.

    • Acquire images from the untreated, positive control, and negative control cells.

  • Data Analysis:

    • Measure the average fluorescence intensity in the cells for each condition.

    • A significant increase in fluorescence in the presence of the target metal ion compared to the untreated and chelator-treated cells indicates the detection of the ion.

    • For quantitative analysis, a calibration curve can be generated by imaging cells loaded with the probe and treated with varying concentrations of the metal ion in the presence of an ionophore.

Disclaimer: The protocols provided are general guidelines. Optimal conditions for probe concentration, loading time, and imaging parameters should be determined experimentally for each specific cell type and experimental setup.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of 9-Methylenexanthene Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel 9-Methylenexanthene analogues, a promising class of compounds for further investigation in drug discovery. While direct literature on this specific subclass is emerging, the protocols and methodologies outlined below are based on established principles for the synthesis and evaluation of related xanthene derivatives.

Introduction

Xanthene and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] The substituent at the 9-position of the xanthene core has been shown to be a critical determinant of its biological efficacy.[2][3] This document focuses on this compound analogues, which are characterized by an exocyclic double bond at the 9-position. This structural feature is hypothesized to enhance reactivity and potential for interaction with biological targets.

Synthesis of this compound Analogues

The synthesis of this compound analogues can be approached through several synthetic routes, primarily starting from the readily available xanthone.

Protocol 1: Synthesis via Wittig Reaction

A classic and reliable method for the formation of a carbon-carbon double bond is the Wittig reaction. This protocol outlines the synthesis of a this compound analogue from xanthone.

Materials:

  • Xanthone

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium dropwise to the suspension. The solution will turn a characteristic deep orange or yellow, indicating the formation of the phosphorus ylide.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Reaction with Xanthone: Dissolve xanthone in anhydrous THF in a separate flask.

  • Cool the ylide solution back to 0°C and slowly add the xanthone solution dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound analogue.

Experimental Workflow for Synthesis via Wittig Reaction

G cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Work-up and Purification Ylide_Start Suspend Methyltriphenylphosphonium bromide in THF Add_nBuLi Add n-BuLi at 0°C Ylide_Start->Add_nBuLi Stir_Ylide Stir at RT for 1-2h Add_nBuLi->Stir_Ylide Add_Xanthone Add Xanthone solution to Ylide at 0°C Stir_Ylide->Add_Xanthone Dissolve_Xanthone Dissolve Xanthone in THF Dissolve_Xanthone->Add_Xanthone Stir_Reaction Stir overnight at RT Add_Xanthone->Stir_Reaction Quench Quench with NH4Cl Stir_Reaction->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: Workflow for the synthesis of this compound analogues via the Wittig reaction.

Protocol 2: Synthesis via Grignard Reaction and Dehydration

An alternative route involves the addition of a methyl group to the carbonyl of xanthone using a Grignard reagent, followed by dehydration of the resulting tertiary alcohol.

Materials:

  • Xanthone

  • Methylmagnesium bromide (MeMgBr) in diethyl ether

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (HCl, 1M)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Grignard Reaction: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve xanthone in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methylmagnesium bromide solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up: Cool the reaction to 0°C and quench by the slow addition of 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude 9-hydroxy-9-methylxanthene.

  • Dehydration: Dissolve the crude alcohol in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Biological Evaluation

The synthesized this compound analogues can be evaluated for their biological activity, particularly their potential as anticancer agents.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, Caco-2)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in the complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound analogues Seed_Cells->Treat_Cells Incubate_1 Incubate for 48-72h Treat_Cells->Incubate_1 Add_MTT Add MTT solution Incubate_1->Add_MTT Incubate_2 Incubate for 4h Add_MTT->Incubate_2 Solubilize Solubilize formazan with DMSO Incubate_2->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: Workflow for determining the in vitro cytotoxicity of this compound analogues.

Potential Signaling Pathways

While the specific mechanism of action for this compound analogues is yet to be elucidated, related xanthene derivatives are known to exert their anticancer effects through various signaling pathways. The reactive methylene group in the 9-position may enhance interactions with key cellular targets.

Potential Mechanisms of Action:

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the xanthene core is conducive to intercalation between DNA base pairs, potentially leading to the inhibition of DNA replication and transcription. Some xanthene derivatives are also known to inhibit topoisomerases, enzymes crucial for managing DNA topology.

  • Induction of Apoptosis: Many cytotoxic compounds, including xanthene derivatives, induce programmed cell death (apoptosis). This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.

  • Generation of Reactive Oxygen Species (ROS): Some anticancer agents can increase the intracellular levels of ROS, leading to oxidative stress and subsequent cell death.[5] The electron-rich xanthene scaffold might participate in redox cycling, contributing to ROS production.

  • Inhibition of Kinase Signaling: Dysregulation of protein kinase signaling is a hallmark of cancer. Xanthene derivatives may act as inhibitors of key kinases involved in cell proliferation, survival, and angiogenesis.

Hypothesized Signaling Pathway

cluster_0 Cellular Targets & Pathways Analogues This compound Analogues DNA DNA Intercalation / Topoisomerase Inhibition Analogues->DNA Mitochondria Mitochondrial Dysfunction Analogues->Mitochondria Kinases Kinase Signaling Pathways Analogues->Kinases Cell_Cycle_Arrest Cell Cycle Arrest DNA->Cell_Cycle_Arrest Apoptosis Apoptosis Mitochondria->Apoptosis ROS ROS Production Mitochondria->ROS Kinases->Cell_Cycle_Arrest ROS->Apoptosis

Caption: Potential signaling pathways modulated by this compound analogues.

Quantitative Data Summary

The following table structure is provided for the systematic recording and comparison of biological data obtained from the experimental evaluation of synthesized this compound analogues.

Compound IDStructureIC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. HepG2IC₅₀ (µM) vs. Caco-2Selectivity Index*
MX-001
MX-002
MX-003
Doxorubicin (Control)

*Selectivity Index can be calculated as the ratio of the IC₅₀ value in a non-cancerous cell line to the IC₅₀ value in a cancer cell line.

Conclusion

The protocols and information provided herein offer a robust framework for the synthesis and biological evaluation of novel this compound analogues. These compounds represent a promising area of research for the development of new therapeutic agents. The proposed synthetic routes are versatile and can be adapted to generate a library of analogues for structure-activity relationship (SAR) studies. The biological evaluation protocols will enable the identification of lead compounds with potent and selective anticancer activity, paving the way for further preclinical development.

References

Unlocking the Antimicrobial and Antifungal Potential of Xanthene Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the antimicrobial and antifungal activities of xanthene derivatives, offering detailed insights for researchers, scientists, and drug development professionals.

Initial literature searches for the antimicrobial and antifungal properties of 9-Methylenexanthene derivatives revealed a significant gap in currently available research. In contrast, a substantial body of work exists for structurally related xanthene derivatives, particularly xanthones (9-oxo-xanthenes) and other 9-substituted xanthenes. This document provides a detailed overview of the antimicrobial and antifungal activities of these closely related and well-studied compounds, offering valuable protocols and data for researchers interested in the broader potential of the xanthene scaffold.

Introduction

The emergence of multidrug-resistant microbial pathogens presents a formidable challenge to global health. The xanthene scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives. While direct studies on this compound derivatives are scarce, extensive research on other xanthene analogues, such as xanthones and various 9-aryl-xanthene-1,8-diones, has demonstrated their potent antimicrobial and antifungal properties. These compounds offer promising avenues for the development of novel anti-infective agents. This document details the antimicrobial and antifungal activities of several classes of xanthene derivatives, providing quantitative data, experimental protocols, and workflow visualizations to guide further research and development in this area.

Data Presentation: Antimicrobial and Antifungal Activities

The antimicrobial and antifungal efficacy of various xanthene derivatives has been quantified using metrics such as Minimum Inhibitory Concentration (MIC) and zone of inhibition. The following tables summarize the activities of representative compounds against a range of bacterial and fungal strains.

Table 1: Antibacterial Activity of Xanthene Derivatives
Compound ClassDerivativeBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
Xanthene-1,8-dione 2,2,5,5-tetramethyl-9-(2',3'-dihydroxyphenyl)-hexahydro-1H-xanthene-1,8(2H)-dioneBacillus subtilis12513[1][2]
Staphylococcus aureus25011[1][2]
Escherichia coli50010[1][2]
Pseudomonas aeruginosa50010[1][2]
2,2,5,5-tetramethyl-9-(4'-methoxyphenyl)-hexahydro-1H-xanthene-1,8(2H)-dioneBacillus subtilis62.515[1][2]
Staphylococcus aureus12513[1][2]
Escherichia coli25011[1][2]
Pseudomonas aeruginosa50010[1][2]
Dibenzoxanthene 14-(2',5'-dimethoxyphenyl)-14H-dibenzo[a,j]xantheneEscherichia coli0.616-[3]
Staphylococcus aureus0.616-[3]
Xanthone 2-(3-(Allylamino)propoxy)-9H-xanthen-9-one hydrochlorideStaphylococcus aureus-Notable[4]
Escherichia coli-Notable[4]
Enterococcus faecalis-Notable[4]
6-chloro-2-methyl-9H-xanthen-9-one derivatives with encyclic aminesStaphylococcus aureus-Notable[4]
Table 2: Antifungal Activity of Xanthene and Thioxanthone Derivatives
Compound ClassDerivativeFungal StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
Xanthene-1,8-dione 2,2,5,5-tetramethyl-9-(2',3'-dihydroxyphenyl)-hexahydro-1H-xanthene-1,8(2H)-dioneCandida albicans25012[1][2]
Saccharomyces cerevisiae50010[1][2]
2,2,5,5-tetramethyl-9-(4'-methoxyphenyl)-hexahydro-1H-xanthene-1,8(2H)-dioneCandida albicans12514[1][2]
Saccharomyces cerevisiae25012[1][2]
Xanthone 2-(3-(Allylamino)propoxy)-9H-xanthen-9-one hydrochlorideTrichophyton mentagrophytes-up to 35[4]
6-chloro-2-methyl-9H-xanthen-9-one derivatives with encyclic aminesTrichophyton mentagrophytes-up to 35[4]
Aminothioxanthone 1-[(3-aminopropyl)amino]-4-propoxy-9H-thioxanthen-9-oneCandida albicans16-[5]
Aspergillus fumigatus32-[5]
Trichophyton rubrum16-[5]

Experimental Protocols

Detailed methodologies for the synthesis of bioactive xanthene derivatives and the assessment of their antimicrobial and antifungal activities are crucial for reproducibility and further development.

Synthesis of 2,2,5,5-Tetramethyl-9-aryl-hexahydro-1H-xanthene-1,8(2H)-dione Derivatives[1][2]

This protocol describes a one-pot synthesis of 9-aryl-xanthene-1,8-dione derivatives.

Materials:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • Substituted aromatic aldehydes

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve dimedone (2 mmol) and the appropriate aromatic aldehyde (1 mmol) in ethanol.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure xanthene derivative.

  • Confirm the structure of the synthesized compounds using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial and Antifungal Susceptibility Testing

1. Agar Disk Diffusion Method [1][2]

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • Solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal discs

  • Negative control discs (solvent only)

  • Incubator

Procedure:

  • Prepare agar plates by pouring the molten agar into sterile Petri dishes and allowing them to solidify.

  • Inoculate the entire surface of the agar plates uniformly with the microbial suspension using a sterile cotton swab.

  • Impregnate sterile filter paper discs with a known concentration of the test compounds.

  • Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

2. Broth Microdilution Method for MIC Determination [1][2]

This method provides a quantitative measure of the minimum concentration of a compound that inhibits microbial growth.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial or fungal inoculum (adjusted to the appropriate concentration)

  • Serial dilutions of the test compounds

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Growth indicator dye (e.g., resazurin), optional

  • Microplate reader

Procedure:

  • Add 100 µL of sterile broth to each well of a 96-well plate.

  • Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculate each well with 10 µL of the microbial suspension.

  • Include a positive control (broth with inoculum and standard drug) and a negative control (broth with inoculum only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determine the MIC visually as the lowest concentration of the compound that completely inhibits visible growth. Alternatively, use a microplate reader to measure absorbance or fluorescence after adding a growth indicator.

Visualizations: Workflows and Logical Relationships

Diagrams illustrating the experimental workflows provide a clear and concise overview of the processes involved in the synthesis and evaluation of these compounds.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis of Xanthene Derivatives cluster_screening Antimicrobial & Antifungal Screening Reactants Dimedone + Aromatic Aldehyde Reaction One-pot Reaction (Ethanol, HCl, Reflux) Reactants->Reaction Purification Filtration & Recrystallization Reaction->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Pure_Compound Pure Xanthene Derivative Characterization->Pure_Compound Disk_Diffusion Agar Disk Diffusion (Qualitative) Pure_Compound->Disk_Diffusion Test Compound Broth_Microdilution Broth Microdilution (Quantitative - MIC) Pure_Compound->Broth_Microdilution Test Compound Data_Analysis Data Analysis Disk_Diffusion->Data_Analysis Broth_Microdilution->Data_Analysis Activity_Report Activity Profile Data_Analysis->Activity_Report

Caption: Workflow for the synthesis and antimicrobial/antifungal screening of xanthene derivatives.

Conclusion

While the antimicrobial and antifungal potential of this compound derivatives remains an unexplored area of research, the broader class of xanthene compounds, including xanthones and 9-aryl-xanthene-1,8-diones, has demonstrated significant promise. The data and protocols presented here provide a solid foundation for further investigation into the structure-activity relationships of xanthene derivatives and their development as novel anti-infective agents. Future studies focusing on the synthesis and biological evaluation of this compound derivatives are warranted to fill the existing knowledge gap and potentially uncover new compounds with potent antimicrobial and antifungal activities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Wittig Reaction Conditions for 9-Methylenexanthene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Methylenexanthene via the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: What are the starting materials for the synthesis of this compound using the Wittig reaction?

The primary starting materials are xanthone (the ketone) and a methyl-substituted phosphorus ylide. The ylide is typically generated in situ from a methyltriphenylphosphonium halide salt (e.g., methyltriphenylphosphonium bromide) and a strong base.

Q2: How is the phosphorus ylide for this reaction prepared?

The phosphorus ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), is prepared by deprotonating a methyltriphenylphosphonium salt with a strong base.[1] This is a highly reactive reagent and is typically prepared and used immediately under an inert atmosphere.[2]

Q3: What is the primary byproduct of this Wittig reaction, and how can it be removed?

The main byproduct is triphenylphosphine oxide (TPPO).[3] Due to its similar polarity to many organic products, its removal can be challenging. Common purification methods include column chromatography, crystallization, or precipitation of a TPPO-metal salt complex (e.g., with ZnCl₂ or MgCl₂).

Q4: Why is my Wittig reaction yield for this compound consistently low?

Low yields in the Wittig reaction, especially with ketones, can be attributed to several factors including steric hindrance around the carbonyl group of xanthone, the reactivity of the ylide, the choice of base and solvent, and reaction temperature.[4] A common issue is the reduced reactivity of ketones compared to aldehydes.[1]

Q5: Can other methods be used to synthesize this compound?

While the Wittig reaction is a common method for olefination, other techniques like the Tebbe, Peterson, or Julia olefination could be considered as alternatives, particularly if the Wittig reaction proves to be low-yielding.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Xanthone 1. Insufficiently strong base: Xanthone is a relatively unreactive ketone.Use a stronger base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) to ensure complete ylide formation.[2]
2. Steric Hindrance: The carbonyl group in xanthone is sterically hindered.Increase the reaction temperature and/or prolong the reaction time to overcome the activation energy barrier. The use of a less sterically demanding methylide is already optimal.
3. Inactive Ylide: The phosphorus ylide may have decomposed due to exposure to air or moisture.Ensure the reaction is carried out under strictly anhydrous and inert conditions (e.g., under nitrogen or argon). Prepare the ylide in situ and use it immediately.[2]
Low Yield of this compound 1. Competing Enolization: A strong base might deprotonate the alpha-protons of other reactants or starting materials if they are present.Add the ketone to the pre-formed ylide at a low temperature to minimize side reactions.
2. Aldol-type side reactions: If the ylide is not fully formed, the remaining phosphonium salt can act as a phase-transfer catalyst for side reactions.Ensure complete deprotonation of the phosphonium salt before adding the xanthone.
Difficulty in Product Purification 1. Presence of Triphenylphosphine Oxide (TPPO): TPPO can be difficult to separate from the product due to similar solubility.- Crystallization: Attempt to selectively crystallize either the product or the TPPO from a suitable solvent system. Isopropyl alcohol can sometimes be effective for crystallizing the alkene product while leaving TPPO in solution.[6] - Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) to separate the less polar this compound from the more polar TPPO. - Precipitation of TPPO: Treat the crude reaction mixture with ZnCl₂ to form an insoluble TPPO-ZnCl₂ complex that can be removed by filtration.[7]
Formation of Unexpected Byproducts 1. Ylide Decomposition: The ylide can decompose at higher temperatures.Maintain a controlled reaction temperature. Add the xanthone to the ylide at a low temperature and then slowly warm to the desired reaction temperature.
2. Reaction with Solvent: Some solvents can react with the ylide or the strong base.Use a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.[3]

Data Presentation

The following table presents illustrative data on how different reaction parameters can influence the yield of this compound. Please note that this data is hypothetical and intended for educational purposes to demonstrate the impact of optimizing reaction conditions.

Entry Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
1n-BuLiTHF-78 to 251265
2NaHTHF252455
3KOtBuTHF252440
4n-BuLiDiethyl Ether-78 to 251260
5n-BuLiTHF0 to 251270
6n-BuLiTHF251250

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Wittig Reaction

This protocol is a general guideline adapted for the methylenation of an aromatic ketone like xanthone and should be optimized for specific laboratory conditions.

1. Preparation of the Phosphorus Ylide (Methylenetriphenylphosphorane):

  • Under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the phosphonium salt.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 1 hour. The formation of a characteristic orange-red color indicates the presence of the ylide.

2. Wittig Reaction with Xanthone:

  • Dissolve xanthone (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

  • Cool the ylide solution back to -78 °C.

  • Slowly add the solution of xanthone to the ylide solution via cannula or a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate this compound from the triphenylphosphine oxide byproduct.

Mandatory Visualizations

Wittig_Reaction_Workflow Experimental Workflow for this compound Synthesis cluster_Ylide_Prep Ylide Preparation (Inert Atmosphere) cluster_Wittig_Reaction Wittig Reaction cluster_Workup Work-up and Purification Start Methyltriphenylphosphonium Bromide in Anhydrous THF Add_Base Add n-BuLi at -78°C Start->Add_Base Stir_Warm Warm to 0°C and Stir for 1h Add_Base->Stir_Warm Ylide_Formed Methylenetriphenylphosphorane (Ylide) Formed Stir_Warm->Ylide_Formed Add_Ketone Add Xanthone Solution to Ylide at -78°C Ylide_Formed->Add_Ketone Prepare_Ketone Xanthone in Anhydrous THF Prepare_Ketone->Add_Ketone React Warm to Room Temperature and Stir Overnight Reaction_Complete Reaction Mixture React->Reaction_Complete Quench Quench with Saturated NH4Cl Reaction_Complete->Quench Extract Extract with Et2O or EtOAc Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_Low_Conversion_Solutions Solutions for Low Conversion cluster_High_Conversion_Solutions Solutions for Low Isolated Yield Start Low Yield of this compound Check_Conversion Check Xanthone Conversion (TLC/NMR) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion with Low Isolated Yield Check_Conversion->High_Conversion No Stronger_Base Use Stronger Base (n-BuLi, NaH) Low_Conversion->Stronger_Base Higher_Temp Increase Reaction Temperature Low_Conversion->Higher_Temp Longer_Time Increase Reaction Time Low_Conversion->Longer_Time Inert_Conditions Ensure Anhydrous/Inert Conditions Low_Conversion->Inert_Conditions Optimize_Purification Optimize Purification (Chromatography, Crystallization) High_Conversion->Optimize_Purification Check_Product_Stability Check Product Stability High_Conversion->Check_Product_Stability Re-run_Reaction Re-run Reaction Stronger_Base->Re-run_Reaction Higher_Temp->Re-run_Reaction Longer_Time->Re-run_Reaction Inert_Conditions->Re-run_Reaction Re-purify_Product Re-purify Product Optimize_Purification->Re-purify_Product Check_Product_Stability->Re-purify_Product

Caption: Troubleshooting logic for addressing low product yield.

References

common side products in the synthesis of 9-Methylenexanthene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 9-Methylenexanthene. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound, primarily via the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Wittig reaction.[1][2] This reaction involves the treatment of xanthone (the ketone starting material) with a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂), to form the desired alkene product.[3][4]

Q2: What are the primary reactants and reagents involved in the Wittig synthesis of this compound?

A2: The key components for the synthesis are:

  • Carbonyl Compound: Xanthone

  • Wittig Reagent: A phosphorus ylide, most commonly generated in situ from a phosphonium salt like methyltriphenylphosphonium bromide or iodide and a strong base.[5]

  • Base: A strong base is required to deprotonate the phosphonium salt to form the ylide. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[6]

  • Solvent: Anhydrous, non-protic solvents such as tetrahydrofuran (THF) or diethyl ether are typically used.

Q3: What is the major byproduct I should expect, and how can I remove it?

A3: The Wittig reaction generates a stoichiometric amount of triphenylphosphine oxide (TPPO) as a significant byproduct.[3] TPPO can be challenging to separate from the desired this compound product due to its relatively non-polar nature.[1] Common purification strategies include:

  • Column Chromatography: This is a very effective method for separating this compound from TPPO.

  • Crystallization: Careful selection of a solvent system can allow for the selective crystallization of either the product or the TPPO byproduct.[7]

  • Precipitation of TPPO: TPPO can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or by forming a complex with metal salts such as magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂).

Q4: Are there any other common side products I should be aware of?

A4: Besides triphenylphosphine oxide, other potential side products can arise from:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of xanthone in the final product mixture.

  • Side Reactions of the Ylide: The phosphorus ylide is a strong base and can potentially induce side reactions if other functional groups sensitive to bases are present.

  • Betaine Stabilization: In the presence of lithium salts, the intermediate betaine can be stabilized, which may lead to other reaction pathways and side products.[6]

Q5: My reaction yield is very low. What are some possible causes?

A5: Low yields in the synthesis of this compound can be attributed to several factors:

  • Steric Hindrance: Ketones that are sterically hindered around the carbonyl group may react slowly or not at all, leading to poor yields.

  • Inefficient Ylide Formation: The ylide is sensitive to moisture and air. Incomplete deprotonation of the phosphonium salt due to wet reagents or solvents, or a weak base, will result in a lower concentration of the active Wittig reagent.

  • Poor Solubility of Reactants: The phosphonium salt may have limited solubility in the reaction solvent, which can hinder the formation of the ylide.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during the synthesis of this compound.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Start: Synthesis of this compound issue Problem Encountered start->issue low_yield Low or No Product Yield issue->low_yield Yield Issue impure_product Product is Impure (TLC/NMR analysis) issue->impure_product Purity Issue check_reagents Check Reagents and Solvents: - Anhydrous solvents? - Freshly prepared ylide? - Purity of xanthone? low_yield->check_reagents check_conditions Review Reaction Conditions: - Correct temperature? - Inert atmosphere (N2/Ar)? - Sufficient reaction time? low_yield->check_conditions purification_issue Identify Impurity: - Unreacted xanthone? - Triphenylphosphine oxide? - Other byproduct? impure_product->purification_issue success Successful Synthesis check_reagents->success Resolved check_conditions->success Resolved remove_tppo Optimize TPPO Removal: - Column chromatography - Recrystallization - Precipitation with metal salts purification_issue->remove_tppo TPPO remove_xanthone Optimize Purification: - Adjust column chromatography gradient - Recrystallization purification_issue->remove_xanthone Xanthone unknown_byproduct Characterize Unknown Impurity: - Mass spectrometry - Advanced NMR techniques purification_issue->unknown_byproduct Unknown remove_tppo->success remove_xanthone->success unknown_byproduct->success Identified & Removed

Caption: A flowchart for troubleshooting common issues in this compound synthesis.

Quantitative Data Summary

ParameterTypical Value/ObservationNotes
Yield of this compound 70-90% (estimated)Yields can be lower due to steric hindrance of xanthone or suboptimal reaction conditions.
Major Byproduct Triphenylphosphine oxideProduced in a 1:1 molar ratio with the product.
Common Impurities Unreacted XanthoneThe amount depends on the reaction's conversion rate.

Experimental Protocols

General Protocol for the Wittig Synthesis of this compound

This protocol is a generalized procedure based on standard Wittig reactions.[3][5] Researchers should optimize conditions for their specific laboratory setup.

1. Preparation of the Phosphorus Ylide:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents) to anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of a strong base, such as n-butyllithium (1.0 equivalent), dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (e.g., to a yellow or orange suspension).

2. Wittig Reaction:

  • In a separate flame-dried flask under an inert atmosphere, dissolve xanthone (1.0 equivalent) in anhydrous THF.

  • Cool the xanthone solution to 0°C.

  • Slowly transfer the prepared ylide solution to the xanthone solution via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

3. Work-up and Purification:

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system.[1] Alternatively, recrystallization can be employed.[7]

Diagram: Experimental Workflow

Experimental_Workflow start Start ylide_prep Ylide Preparation: - Methyltriphenylphosphonium bromide - Strong base (e.g., n-BuLi) - Anhydrous THF start->ylide_prep wittig_reaction Wittig Reaction: - Add xanthone solution - Stir at room temperature ylide_prep->wittig_reaction workup Aqueous Work-up: - Quench with NH4Cl (aq) - Extraction wittig_reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product This compound purification->product

Caption: A simplified workflow for the synthesis of this compound via the Wittig reaction.

References

Technical Support Center: Purification of 9-Methylenexanthene by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 9-Methylenexanthene using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For the purification of a relatively non-polar compound like this compound, silica gel is the most common and recommended stationary phase. However, if you observe degradation of the compound, which can occur with acid-sensitive molecules, alternative stationary phases can be considered.[1] Alumina (neutral or basic) or Florisil may be suitable options for such sensitive compounds.[1]

Q2: How do I select an appropriate mobile phase (eluent) for the separation?

The selection of the mobile phase is critical for achieving good separation.[2][3][4] This is typically determined by running preliminary Thin Layer Chromatography (TLC) plates with various solvent systems.[5] For this compound, which is non-polar, a good starting point is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.[5] The ideal solvent system should provide a good separation of this compound from its impurities, with the target compound having an Rf value of approximately 0.2-0.4 on the TLC plate.

Q3: My this compound appears to be decomposing on the silica gel column. What can I do?

Decomposition on silica gel is a common issue for acid-sensitive compounds.[1] If you suspect this is happening, you can try deactivating the silica gel to reduce its acidity.[1] This can be done by adding a small percentage of a base, such as triethylamine (e.g., 0.1-1%), to the mobile phase. Alternatively, switching to a less acidic stationary phase like neutral alumina might resolve the issue.[1]

Q4: I am observing poor separation between this compound and an impurity. How can I improve the resolution?

Poor separation can be addressed by optimizing the mobile phase. If the spots are too close on the TLC, you need to adjust the polarity of the eluent.

  • If spots are too high on the TLC (high Rf): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the amount of ethyl acetate in a hexanes/ethyl acetate mixture).

  • If spots are too low on the TLC (low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent.

Using a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can also significantly improve the separation of compounds with different polarities.

Q5: My compound is not eluting from the column. What are the possible reasons?

There are several potential reasons why your compound might not be coming off the column:

  • Decomposition: The compound may have decomposed on the stationary phase.[1] You can test for compound stability on silica by spotting it on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.[1]

  • Incorrect Mobile Phase: The mobile phase may not be polar enough to move the compound.[1] Try flushing the column with a more polar solvent to see if the compound elutes.

  • Sample Precipitation: The compound may have precipitated at the top of the column, especially if it is not very soluble in the initial mobile phase.

Troubleshooting Guide

The following table summarizes common problems encountered during the column chromatography of this compound and provides potential causes and solutions.

ProblemPossible Cause(s)Suggested Solution(s)
High Column Back Pressure - Clogged column frit- Column contamination- Packing particles are too fine- Back-flush the column to clear the frit.- Wash the column with a strong solvent.- Ensure proper sample filtration before loading.[6]
Poor Peak Shape (Tailing or Fronting) - Column overloading- Inappropriate mobile phase pH- Compound interacting with active sites on silica- Reduce the amount of sample loaded onto the column.- Add a modifier to the mobile phase (e.g., a small amount of acid or base).[7]- Use deactivated silica gel or an alternative stationary phase.[1]
Cracked or Channeled Column Bed - The column ran dry.- Poor packing technique.- Repack the column, ensuring the silica bed remains wet with the solvent at all times.[8]- Ensure the slurry is homogenous and allowed to settle evenly.[8]
All Fractions are Mixed - Poor separation on TLC.- Compound is degrading during elution.- Column was overloaded.- Re-optimize the mobile phase using TLC to achieve better separation.- Check for compound stability on silica and consider deactivating the silica or using a different stationary phase.[1]- Decrease the amount of crude material loaded onto the column.
Compound Elutes Too Quickly (in the solvent front) - The mobile phase is too polar.- Switch to a less polar solvent system. Double-check that the correct solvents were used.[1]

Experimental Protocols

Protocol 1: Column Preparation (Slurry Packing)
  • Place a small plug of glass wool or cotton at the bottom of the chromatography column.[5]

  • Add a layer of sand (approximately 1-2 cm) over the plug.[9]

  • In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase.[5]

  • Swirl the beaker to ensure a homogenous slurry and quickly pour it into the column.[8]

  • Use additional mobile phase to rinse any remaining silica from the beaker into the column.[8]

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain some of the solvent, allowing the silica to pack down. Crucially, never let the solvent level drop below the top of the silica bed.

  • Add another layer of sand (approximately 1 cm) on top of the packed silica to prevent disturbance during sample and solvent addition.[8]

Protocol 2: Sample Loading and Elution
  • Dry Loading (Recommended for samples not easily soluble in the mobile phase):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel or Celite to this solution.[9]

    • Remove the solvent by rotary evaporation until a free-flowing powder is obtained.[9]

    • Carefully add this powder to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude this compound in the smallest possible volume of the mobile phase.

    • Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica.[5]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions in test tubes.[8]

    • Maintain a constant level of solvent above the silica bed throughout the elution process.[8]

    • Monitor the separation by periodically analyzing the collected fractions using TLC.[5]

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Mobile Phase Pack 2. Pack Column (Slurry Method) TLC->Pack Sample_Prep 3. Prepare Sample (Dry or Wet Loading) Pack->Sample_Prep Load 4. Load Sample onto Column Sample_Prep->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 9. Evaporate Solvent Combine->Evaporate Final Pure this compound Evaporate->Final

Caption: Workflow for the purification of this compound.

troubleshooting_workflow Start Problem with Purification Q_Separation Is the separation poor? Start->Q_Separation Q_Elution Is the compound not eluting? Q_Separation->Q_Elution No Sol_Optimize Adjust mobile phase polarity. Consider gradient elution. Q_Separation->Sol_Optimize Yes Q_Decomposition Is the compound decomposing? Q_Elution->Q_Decomposition No Sol_Elution Increase mobile phase polarity. Flush with a strong solvent. Q_Elution->Sol_Elution Yes Sol_Decomposition Deactivate silica with base. Switch to neutral alumina. Q_Decomposition->Sol_Decomposition Yes Sol_Repack Check for column channeling. Repack if necessary. Q_Decomposition->Sol_Repack No

Caption: Troubleshooting decision tree for column chromatography.

References

stability issues and degradation pathways of 9-Methylenexanthene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 9-Methylenexanthene. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: While specific stability data for this compound is limited in publicly available literature, based on the chemistry of the xanthene core and the reactive exocyclic methylene group, the primary concerns are:

  • Photodegradation: Xanthene derivatives, particularly dyes, are known to be susceptible to degradation upon exposure to light.[1][2][3][4][5] This can lead to the formation of various photoproducts and a loss of the parent compound.

  • Oxidation: The exocyclic double bond and the xanthene ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen, heat, or oxidizing agents. This can lead to the formation of corresponding ketones, aldehydes, or ring-opened products.

  • Acid-catalyzed hydrolysis: The vinyl ether-like structure of the exocyclic methylene group may be prone to hydrolysis under acidic conditions, potentially leading to the formation of 9-methylxanthen-9-ol or other related species.[6][7][8][9][10]

  • Air Sensitivity: Due to its potential reactivity with oxygen and moisture, this compound may be considered an air-sensitive compound, requiring specific handling techniques to prevent degradation.[11][12][13][14][15]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure, two primary degradation pathways can be proposed: photodegradation and oxidation.

  • Photodegradation Pathway: Upon exposure to UV or visible light, this compound can absorb energy, leading to the formation of excited states. These excited molecules can then undergo various reactions, including isomerization, cyclization, or reaction with oxygen to form photo-oxidation products. For other xanthene dyes, photodegradation has been shown to result in the cleavage of the heterocyclic ring and the formation of smaller aromatic compounds.[4][5]

  • Oxidative Degradation Pathway: The exocyclic double bond is a likely site for oxidative attack. This could proceed via ozonolysis (if exposed to ozone) to form a ketone (xanthone) and formaldehyde. Alternatively, radical oxidation initiated by light, heat, or radical initiators could lead to the formation of hydroperoxides, which can further decompose to a variety of products.

Q3: How should I handle and store this compound to minimize degradation?

A3: To minimize degradation, this compound should be handled as an air- and light-sensitive compound.

  • Storage: Store in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C).

  • Handling: Use air-sensitive techniques, such as working in a glove box or using a Schlenk line, to handle the compound.[11][12][13][14][15] Avoid exposure to direct light; use amber-colored labware or wrap containers in aluminum foil.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in solution.
Possible Cause Troubleshooting Step
Photodegradation Work in a dimly lit area or use a red-light darkroom. Protect solutions from light at all times using amber vials or foil wrapping. Consider using a photostability chamber for controlled light exposure experiments.
Oxidation Degas solvents thoroughly before use by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Prepare solutions under an inert atmosphere.
Acidic impurities in solvent Use high-purity, neutral solvents. If necessary, pass the solvent through a column of activated neutral alumina to remove acidic impurities.
Contamination with metal ions Use high-purity reagents and solvents. If metal contamination is suspected, consider using a chelating agent like EDTA, though its compatibility with your experimental system must be verified.
Issue 2: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Degradation of stock solutions Prepare fresh stock solutions for each experiment. Store stock solutions in small aliquots under an inert atmosphere at -80°C to minimize freeze-thaw cycles and exposure to air.
Reaction with media components Analyze the stability of this compound in the assay medium over the time course of the experiment. Use analytical techniques like HPLC to monitor its concentration.
Formation of active/inactive degradation products Characterize any degradation products formed to determine if they have biological activity that could interfere with the assay.

Data Presentation

Due to the lack of specific experimental data for this compound in the literature, the following tables are provided as templates to illustrate how quantitative stability data could be presented.

Table 1: Hypothetical Photodegradation of this compound in Solution.

Time (hours)Concentration (µM) in LightConcentration (µM) in Dark (Control)% Degradation
01001000
1859915
2729828
4559745
8309670

Table 2: Example Data for Oxidative Stability of this compound.

ConditionTime (hours)Peroxide Value (meq/kg)
Air, 25°C0< 0.1
Air, 25°C241.2
Air, 25°C483.5
N₂, 25°C48< 0.1

Experimental Protocols

Protocol 1: Assessment of Photostability

This protocol is adapted from general guidelines for photostability testing.[16][17][18][19][20]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10 µM). Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.

  • Light Exposure: Place the samples in a photostability chamber equipped with a light source that provides a controlled intensity of both visible and UV light (e.g., a xenon lamp). The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[19][20]

  • Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and dark control samples.

  • Analysis: Analyze the concentration of this compound in each aliquot using a validated stability-indicating HPLC method with UV detection.[21][22]

  • Data Evaluation: Calculate the percentage of degradation at each time point by comparing the concentration of the light-exposed sample to the dark control.

Protocol 2: Evaluation of Oxidative Stability

This protocol provides a general method for assessing stability against oxidation.

  • Sample Preparation: Prepare solutions of this compound in a relevant solvent. One set of samples should be prepared with solvent that has been sparged with air, and a control set with solvent sparged with an inert gas (e.g., nitrogen).

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 40°C).

  • Analysis of Parent Compound: At various time points, analyze the concentration of this compound using HPLC to determine the rate of degradation under oxidative versus inert conditions.

  • Peroxide Value Determination (Optional): For bulk material or concentrated solutions, the peroxide value can be determined using standard iodometric titration methods to quantify the formation of hydroperoxides.

  • Identification of Oxidation Products: Use LC-MS to identify the mass of potential oxidation products, such as the corresponding ketone (xanthone).

Visualizations

Photodegradation Pathway of this compound This compound This compound Excited_State Excited State* This compound->Excited_State hv (Light) Photo-oxidation_Products Photo-oxidation Products (e.g., Xanthone) Excited_State->Photo-oxidation_Products O₂ Ring_Cleavage_Products Ring Cleavage Products Excited_State->Ring_Cleavage_Products

Caption: Proposed photodegradation pathway for this compound.

Oxidative Degradation of this compound This compound This compound Xanthone Xanthone This compound->Xanthone [O] Formaldehyde Formaldehyde This compound->Formaldehyde [O]

Caption: Potential oxidative degradation to Xanthone and Formaldehyde.

Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis Prepare_Solution Prepare Solution of This compound Exposed_Sample Exposed Sample Prepare_Solution->Exposed_Sample Control_Sample Control Sample (Dark/Inert) Prepare_Solution->Control_Sample Stress_Condition Apply Stress (Light/Oxidant) Exposed_Sample->Stress_Condition Time_Points Sample at Time Points Stress_Condition->Time_Points HPLC_Analysis HPLC-UV Analysis Time_Points->HPLC_Analysis LCMS_Analysis LC-MS for Degradants Time_Points->LCMS_Analysis

Caption: General workflow for stability testing of this compound.

References

Technical Support Center: 9-Methylenexanthene Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the polymerization of 9-Methylenexanthene during storage. Due to its reactive exocyclic double bond, this compound is susceptible to polymerization, which can compromise sample integrity and experimental outcomes. The following troubleshooting guide and frequently asked questions (FAQs) address common issues encountered during its storage and handling.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Visible precipitate or solidification in the sample. Polymerization of this compound.1. Do not attempt to heat the sample to redissolve the polymer, as this can accelerate further polymerization. 2. If the sample is partially polymerized, it may be possible to isolate the remaining monomer by careful filtration or chromatography, but this should be done at low temperatures. 3. Dispose of the polymerized sample according to your institution's hazardous waste guidelines. 4. Review your storage conditions and inhibitor concentration.
Inconsistent or unexpected experimental results. Partial polymerization or degradation of the starting material.1. Analyze the purity of your this compound sample using techniques like NMR or GC-MS to check for the presence of oligomers or polymers. 2. If impurities are detected, purify the monomer before use. 3. For future storage, ensure the use of an appropriate inhibitor and proper storage conditions.
Discoloration of the sample. Oxidation or degradation.1. Store this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 2. Ensure the storage container is properly sealed and made of an inert material. 3. Minimize exposure to light by using amber vials or storing in the dark.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent polymerization?

A1: To minimize the risk of polymerization, this compound should be stored at low temperatures, under an inert atmosphere, and in the presence of a suitable inhibitor.

Q2: What type of inhibitors can be used to stabilize this compound?

Q3: How do I choose the right inhibitor and concentration?

A3: The choice of inhibitor and its concentration depends on the intended application and the required storage duration. It is crucial to select an inhibitor that does not interfere with downstream reactions. A preliminary screening of inhibitors at various concentrations is recommended to determine the optimal conditions for your specific needs.

Q4: Can I store this compound without an inhibitor?

A4: Storing this compound without an inhibitor is not recommended, especially for long-term storage, as the risk of polymerization is significantly higher. If the presence of an inhibitor is undesirable for an experiment, it should be removed immediately before use.

Q5: How can I remove the inhibitor before using this compound in a reaction?

A5: Inhibitors can typically be removed by passing the this compound solution through a column of activated alumina or a specialized inhibitor removal column. This should be done immediately prior to the experiment to minimize the time the unstabilized monomer is at room temperature.

Quantitative Data Summary

The following table provides general recommendations for the storage of reactive monomers like this compound. Please note that these are starting points, and optimal conditions should be determined empirically.

Parameter Recommended Condition Notes
Storage Temperature -20°C to 4°CLower temperatures slow down the rate of polymerization.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and degradation.
Inhibitor Type Phenolic compounds (e.g., BHT, hydroquinone)Effective radical scavengers.
Inhibitor Concentration 10-100 ppmShould be optimized based on storage duration and purity requirements.
Container Amber glass vial with a tightly sealed capProtects from light and air exposure.

Experimental Protocols

Protocol 1: Addition of an Inhibitor to this compound
  • Preparation: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Inhibitor Stock Solution: Prepare a stock solution of the chosen inhibitor (e.g., 1000 ppm Butylated Hydroxytoluene - BHT in a compatible, dry solvent).

  • Addition: To a solution of this compound, add the required volume of the inhibitor stock solution to achieve the desired final concentration (e.g., 50 ppm).

  • Mixing: Gently swirl the solution to ensure the inhibitor is evenly distributed.

  • Storage: Transfer the stabilized solution to a clean, dry, and appropriately labeled amber vial. Purge the headspace with an inert gas (argon or nitrogen) before sealing the vial. Store at the recommended low temperature.

Protocol 2: Removal of Inhibitor Prior to Reaction
  • Column Preparation: Pack a small glass column with activated alumina. The amount of alumina will depend on the quantity of this compound to be purified.

  • Elution: Dissolve the inhibited this compound in a minimal amount of a non-polar, anhydrous solvent (e.g., hexane or dichloromethane).

  • Purification: Carefully load the solution onto the top of the alumina column and elute with the same solvent. The inhibitor will be adsorbed onto the alumina, while the purified this compound will pass through.

  • Solvent Removal: Remove the solvent from the eluate under reduced pressure, ensuring the temperature is kept low to prevent polymerization of the now uninhibited monomer.

  • Immediate Use: Use the purified, inhibitor-free this compound immediately in your experiment.

Visualizations

Polymerization_Pathway Monomer This compound (Monomer) Radical Initiated Monomer (Radical) Monomer->Radical Initiator Initiator (e.g., Heat, Light, Impurities) Initiator->Monomer Initiation Chain Propagating Polymer Chain Radical->Chain Propagation Chain->Monomer Adds Monomer Termination Termination Chain->Termination Polymer Polymer Termination->Polymer

Caption: Radical polymerization pathway of this compound.

Troubleshooting_Workflow Start Sample Issue Identified (e.g., Solidification) CheckStorage Review Storage Conditions (Temp, Atmosphere, Inhibitor) Start->CheckStorage AnalyzeSample Analyze Sample Purity (NMR, GC-MS) CheckStorage->AnalyzeSample IsPolymer Polymerization Confirmed? AnalyzeSample->IsPolymer IsDegraded Degradation Products Present? IsPolymer->IsDegraded No Dispose Dispose of Sample IsPolymer->Dispose Yes Purify Purify Monomer IsDegraded->Purify Yes Proceed Proceed with Experiment IsDegraded->Proceed No AdjustStorage Adjust Storage Protocol Dispose->AdjustStorage Purify->Proceed

Caption: Troubleshooting workflow for this compound storage issues.

Storage_Strategy_Decision Start Plan to Store this compound ShortTerm Short-Term Storage (<1 week)? Start->ShortTerm LongTerm Long-Term Storage (>1 week) ShortTerm->LongTerm No InhibitorOK Inhibitor Tolerated in Application? ShortTerm->InhibitorOK Yes StoreInhibited Store with Inhibitor at -20°C under Inert Atmosphere LongTerm->StoreInhibited InhibitorOK->StoreInhibited Yes StoreUninhibited Store without Inhibitor at -80°C under Inert Atmosphere (High Risk) InhibitorOK->StoreUninhibited No RemoveInhibitor Remove Inhibitor Before Use StoreInhibited->RemoveInhibitor

Caption: Decision tree for selecting a this compound storage strategy.

References

Navigating Steric Challenges in Reactions with 9-Methylenexanthene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing steric hindrance in chemical reactions involving 9-Methylenexanthene. The bulky, tricyclic xanthene core can present significant steric challenges, impacting reaction rates, yields, and stereoselectivity. This guide offers strategies and detailed protocols to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why are reactions at the 9-methylene position of this compound often slow or low-yielding?

The primary reason is the significant steric hindrance imposed by the rigid, tricyclic xanthene backbone. The two flanking phenyl rings create a sterically congested environment around the exocyclic double bond, impeding the approach of reagents, especially bulky ones. This steric clash raises the activation energy of the transition state, leading to slower reaction rates and lower yields.

Q2: How does steric hindrance from this compound affect the regioselectivity of cycloaddition reactions?

In reactions like the Diels-Alder cycloaddition, the bulky xanthene framework can direct the dienophile to the less sterically hindered face of the diene. In cases where this compound acts as the dienophile, its bulky nature can influence the endo/exo selectivity of the product. For instance, in reactions with substituted anthracenes, bulky groups on the anthracene can force a shift from the typical 9,10-addition to a 1,4-addition to avoid steric repulsion.[1][2][3]

Q3: What general strategies can be employed to overcome steric hindrance in reactions with this compound?

Key strategies include:

  • Optimization of Reaction Conditions: Higher temperatures can provide the necessary energy to overcome the activation barrier. However, this may also lead to side reactions, so careful optimization is crucial. High pressure can also facilitate sterically hindered reactions by reducing the volume of the transition state.

  • Catalyst Selection: The use of appropriate Lewis acids can activate the 9-methylene group, making it more susceptible to nucleophilic attack and potentially lowering the transition state energy.

  • Reagent Choice: Employing smaller, more reactive reagents can mitigate steric clashes. When a bulky reagent is necessary, consider catalysts or reaction conditions that can accommodate its size.

  • Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields in sterically hindered systems by promoting mass transfer and creating localized high-temperature and high-pressure zones.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation in Diels-Alder Reaction Steric Repulsion: The bulky xanthene moiety prevents the diene from adopting the necessary s-cis conformation or hinders the approach of the dienophile.1. Increase Temperature: Reflux in a high-boiling solvent (e.g., toluene, xylene) to provide sufficient energy to overcome the rotational barrier. Note that the Diels-Alder reaction is reversible, and at very high temperatures, the retro-Diels-Alder reaction may be favored.[5] 2. Use a Lewis Acid Catalyst: A catalyst like AlCl₃ or BF₃·OEt₂ can coordinate to the dienophile, lowering the LUMO energy and accelerating the reaction. 3. Employ a Less Bulky Dienophile: If possible, switch to a smaller dienophile to minimize steric interactions.
Poor Yield in Nucleophilic Addition Steric Shielding of the Methylene Carbon: The xanthene framework blocks the trajectory of the incoming nucleophile.1. Use a More Reactive Nucleophile: A more potent nucleophile may have a lower activation energy for addition. For example, organolithium reagents are generally more reactive than Grignard reagents.[6] 2. Change the Solvent: A more polar, coordinating solvent can stabilize the transition state. 3. Add a Lewis Acid: Activation of the double bond with a Lewis acid can enhance its electrophilicity.
Formation of Unexpected Side Products High Reaction Temperature: Elevated temperatures used to overcome steric hindrance may induce side reactions or decomposition.1. Optimize Temperature: Carefully screen a range of temperatures to find the optimal balance between reaction rate and selectivity. 2. Use a Catalyst: A suitable catalyst may allow the reaction to proceed at a lower temperature. 3. Consider a Different Synthetic Route: If side product formation is persistent, an alternative strategy to synthesize the desired product may be necessary.

Experimental Protocols

Protocol 1: Lewis Acid Catalyzed Diels-Alder Reaction of this compound with a Bulky Dienophile

This protocol provides a general method for the cycloaddition of this compound with a sterically demanding dienophile, using a Lewis acid to promote the reaction.

Materials:

  • This compound

  • Bulky dienophile (e.g., N-(2,6-diisopropylphenyl)maleimide)

  • Lewis acid (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the bulky dienophile (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the Lewis acid (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Lewis Acid on the Yield of Diels-Alder Adduct

EntryLewis AcidTemperature (°C)Time (h)Yield (%)
1None8048<10
2AlCl₃251275
3BF₃·OEt₂252462
4ZnCl₂502445

Yields are based on isolated product after column chromatography.

Visualizations

experimental_workflow Experimental Workflow: Lewis Acid Catalyzed Diels-Alder Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Dienophile in Anhydrous DCM cool Cool to 0 °C start->cool add_lewis Add Lewis Acid cool->add_lewis stir1 Stir at 0 °C for 15 min add_lewis->stir1 add_reactant Add this compound Solution stir1->add_reactant warm_stir Warm to RT and Stir for 12-24h add_reactant->warm_stir quench Quench with NaHCO₃ (aq) warm_stir->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end Isolated Product purify->end

Caption: Workflow for Lewis acid catalyzed Diels-Alder reaction.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Product check_sterics Assess Steric Hindrance start->check_sterics high_sterics High Steric Hindrance check_sterics->high_sterics increase_temp Increase Temperature high_sterics->increase_temp Yes use_catalyst Use Lewis Acid Catalyst high_sterics->use_catalyst Yes smaller_reagent Use Smaller Reagent high_sterics->smaller_reagent Yes optimize Optimize Conditions increase_temp->optimize use_catalyst->optimize smaller_reagent->optimize

Caption: Troubleshooting flowchart for low-yield reactions.

References

Technical Support Center: Reaction Monitoring of 9-Methylenexanthene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction monitoring of 9-Methylenexanthene synthesis using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is intended for researchers, scientists, and drug development professionals.

I. Experimental Protocols

A detailed methodology for the synthesis of this compound via a Wittig reaction is provided below, along with standard procedures for reaction monitoring by TLC and LC-MS.

A. Synthesis of this compound

This protocol describes the synthesis of this compound from Xanthone using a Wittig reagent.

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

  • Anhydrous tetrahydrofuran (THF)

  • Xanthone

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base (e.g., n-BuLi or NaH) to the suspension.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color should change, indicating the formation of the ylide (methylenetriphenylphosphorane).

  • Wittig Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve Xanthone in anhydrous DCM.

  • Slowly add the prepared ylide solution to the Xanthone solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS. The reaction time can vary, but it is typically several hours to overnight.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate this compound from triphenylphosphine oxide and any unreacted starting material.

B. Reaction Monitoring by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Eluent (e.g., Hexane:Ethyl Acetate mixture)

Procedure:

  • Prepare a developing chamber with the chosen eluent system. A starting point could be a 9:1 or 4:1 mixture of Hexane:Ethyl Acetate.

  • Using a capillary tube, spot the reaction mixture onto the baseline of a TLC plate. It is also recommended to spot the starting material (Xanthone) and a co-spot (starting material and reaction mixture in the same spot) for comparison.

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp at 254 nm.

  • Calculate the Retention Factor (Rf) for each spot. The reaction is complete when the spot corresponding to Xanthone has disappeared and a new spot corresponding to this compound is prominent.

C. Reaction Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)

Materials:

  • LC-MS system with an Electrospray Ionization (ESI) source

  • Appropriate LC column (e.g., C18)

  • Mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid)

  • Vials for sample preparation

Procedure:

  • Prepare a dilute sample of the reaction mixture by taking a small aliquot and dissolving it in a suitable solvent (e.g., acetonitrile or methanol).

  • Set up the LC-MS method with a suitable gradient to separate the components of the reaction mixture.

  • Inject the sample into the LC-MS system.

  • Monitor the elution of the different species by their mass-to-charge ratio (m/z). The reaction can be considered complete when the peak corresponding to the starting material (Xanthone) is no longer observed, and the peak for the product (this compound) is maximized.

II. Troubleshooting Guides

A. TLC Monitoring Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Spots are streaking Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
The chosen eluent is too polar.Use a less polar eluent system (e.g., increase the proportion of hexane).
All spots remain at the baseline The eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
All spots run to the solvent front The eluent is too polar.Decrease the polarity of the eluent.
Poor separation of spots The polarity of the eluent is not optimal.Experiment with different ratios of the eluent components or try a different solvent system altogether (e.g., dichloromethane/methanol).
No spots are visible under UV light The compounds are not UV active.Use a staining agent (e.g., potassium permanganate or iodine) to visualize the spots.
The concentration of the compounds is too low.Concentrate the sample before spotting.
B. LC-MS Monitoring Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
No peaks are observed The sample is too dilute.Prepare a more concentrated sample.
The compound is not ionizing well.Try a different ionization mode (e.g., APCI) or adjust the mobile phase pH by adding formic acid or ammonium hydroxide.
Instrument issue.Check the LC-MS system for any faults or clogs.
Broad or tailing peaks Poor chromatography.Optimize the LC gradient, flow rate, or try a different column.
Column is overloaded.Inject a smaller volume of the sample.
Multiple unexpected peaks The reaction has produced side products.Analyze the m/z of the unexpected peaks to identify potential side products. This information can be used to optimize the reaction conditions.
The sample is contaminated.Ensure clean handling of the sample and use high-purity solvents.
Signal suppression or enhancement Matrix effects from the reaction mixture.Dilute the sample further or perform a simple sample clean-up (e.g., solid-phase extraction) before injection.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected Rf values for the starting material, product, and major byproduct in the TLC analysis?

A1: The Rf values are highly dependent on the specific eluent system used. However, as a general guide for a silica gel TLC plate with a hexane:ethyl acetate eluent:

  • This compound (Product): Being less polar than xanthone, it will have a higher Rf value.

  • Xanthone (Starting Material): A xanthone derivative has been reported to have an Rf of 0.48 in a 9:1 chloroform:ethyl acetate system[1]. In a hexane:ethyl acetate system, its Rf will likely be in the mid-range.

  • Triphenylphosphine oxide (Byproduct): This is a relatively polar compound and will have a low Rf value, often close to the baseline in less polar solvent systems.

Q2: What are the expected m/z values to monitor in the LC-MS analysis?

A2: When using ESI in positive ion mode, you should monitor for the protonated molecular ions ([M+H]⁺):

  • This compound (C₁₄H₁₀O): Expected [M+H]⁺ ≈ 195.08

  • Xanthone (C₁₃H₈O₂): Expected [M+H]⁺ ≈ 197.06

  • Triphenylphosphine oxide (C₁₈H₁₅OP): Expected [M+H]⁺ ≈ 279.09[2]

Q3: My TLC plate shows a spot that doesn't correspond to the starting material or the product. What could it be?

A3: This is likely a side product or an impurity. In a Wittig reaction, a common byproduct is triphenylphosphine oxide, which is quite polar and should have a low Rf value. Other possibilities include unreacted ylide or products from side reactions. LC-MS analysis of the spot can help in its identification.

Q4: The reaction seems to be very slow or not proceeding at all according to TLC/LC-MS. What could be the issue?

A4: Several factors could contribute to a sluggish reaction:

  • Inefficient ylide formation: Ensure that the phosphonium salt is dry and that a sufficiently strong and fresh base is used.

  • Low reaction temperature: While the reaction is typically run at room temperature, gentle heating might be required.

  • Steric hindrance: If the starting ketone is sterically hindered, the reaction may be slow.

  • Reagent quality: Ensure all reagents and solvents are of high purity and anhydrous where specified.

Q5: How can I confirm the identity of my final product, this compound?

A5: In addition to TLC and LC-MS, you should use other spectroscopic techniques for complete characterization. Proton and Carbon Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy will provide detailed structural information to confirm the formation of the C=CH₂ bond and the overall structure of this compound.

IV. Visualizations

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_monitoring Reaction Monitoring Ylide_Prep Ylide Preparation Wittig Wittig Reaction Ylide_Prep->Wittig Add Ylide Workup Reaction Work-up Wittig->Workup Reaction Complete TLC TLC Analysis Wittig->TLC Take Aliquot LCMS LC-MS Analysis Wittig->LCMS Take Aliquot Purification Purification Workup->Purification TLC->Wittig Check Completion LCMS->Wittig Check Completion Troubleshooting_Logic cluster_tlc TLC Issues cluster_lcms LC-MS Issues Start Problem with Reaction Monitoring TLC_or_LCMS TLC or LC-MS? Start->TLC_or_LCMS Streaking Streaking Spots TLC_or_LCMS->Streaking TLC No_Movement Spots at Baseline TLC_or_LCMS->No_Movement TLC At_Front Spots at Solvent Front TLC_or_LCMS->At_Front TLC Poor_Separation Poor Separation TLC_or_LCMS->Poor_Separation TLC No_Peaks No Peaks TLC_or_LCMS->No_Peaks LC-MS Bad_Shape Broad/Tailing Peaks TLC_or_LCMS->Bad_Shape LC-MS Extra_Peaks Unexpected Peaks TLC_or_LCMS->Extra_Peaks LC-MS Dilute Sample Dilute Sample Streaking->Dilute Sample Use Less Polar Eluent Use Less Polar Eluent Streaking->Use Less Polar Eluent Increase Eluent Polarity Increase Eluent Polarity No_Movement->Increase Eluent Polarity Decrease Eluent Polarity Decrease Eluent Polarity At_Front->Decrease Eluent Polarity Optimize Eluent System Optimize Eluent System Poor_Separation->Optimize Eluent System Concentrate Sample Concentrate Sample No_Peaks->Concentrate Sample Change Ionization Mode Change Ionization Mode No_Peaks->Change Ionization Mode Optimize LC Method Optimize LC Method Bad_Shape->Optimize LC Method Inject Less Sample Inject Less Sample Bad_Shape->Inject Less Sample Identify Side Products Identify Side Products Extra_Peaks->Identify Side Products Check for Contamination Check for Contamination Extra_Peaks->Check for Contamination

References

Validation & Comparative

Comparative Reactivity of 9-Methylenexanthene and 9-Methylenefluorene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of structurally similar molecules is paramount for designing efficient synthetic routes and predicting molecular interactions. This guide provides a comparative analysis of the reactivity of 9-methylenexanthene and 9-methylenefluorene, focusing on their susceptibility to cycloaddition and nucleophilic addition reactions. While direct comparative kinetic studies are not extensively available in the public domain, this guide synthesizes information from related studies and theoretical principles to provide a predictive framework for their reactivity.

The core difference in the reactivity of this compound and 9-methylenefluorene stems from the electronic and structural disparities imparted by the heteroatom in the xanthene core versus the carbocyclic fluorene system. The oxygen atom in this compound introduces a degree of electronic activation and conformational flexibility that distinguishes it from the more rigid and electronically delocalized fluorene scaffold.

Key Reactivity Differences at a Glance

FeatureThis compound9-Methylenefluorene
Electronic Nature of Exocyclic Double Bond More electron-rich due to the electron-donating effect of the ether oxygen.Less electron-rich, with reactivity influenced by the aromatic fluorenyl moiety.
Predicted Reactivity in Diels-Alder Reactions Expected to be a more reactive diene or dienophile in normal electron demand Diels-Alder reactions.Expected to be less reactive in normal electron demand Diels-Alder reactions.
Predicted Reactivity in Michael Additions The electron-rich nature may decrease its reactivity as a Michael acceptor.More susceptible to nucleophilic attack in Michael-type additions.
Structural Flexibility The xanthene core is more flexible, which can influence transition state energies.The fluorene system is more planar and rigid.

Theoretical Framework for Reactivity

The reactivity of these exocyclic olefins in cycloaddition and nucleophilic addition reactions can be rationalized by considering the electronic properties of the double bond and the stability of any charged intermediates.

Diels-Alder Reactivity

In a normal electron demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The electron-donating oxygen atom in the this compound backbone increases the electron density of the exocyclic double bond, making it a more potent diene or dienophile compared to 9-methylenefluorene. Conversely, in an inverse electron demand Diels-Alder reaction, 9-methylenefluorene, with its less electron-rich double bond, would be expected to be the more reactive component.

Michael Addition Reactivity

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-poor alkene. 9-Methylenefluorene, with its more electron-deficient exocyclic double bond, is anticipated to be a better Michael acceptor than this compound. The electron-donating character of the oxygen in this compound would disfavor the development of a partial positive charge on the benzylic carbon, thus reducing its electrophilicity.

Experimental Protocols: A General Approach

While specific comparative experimental data is scarce, the following general protocols can be adapted to investigate the comparative reactivity of this compound and 9-methylenefluorene.

General Protocol for a Comparative Diels-Alder Reaction

Objective: To compare the relative rates of the Diels-Alder reaction of this compound and 9-methylenefluorene with a reactive dienophile (e.g., maleic anhydride or tetracyanoethylene).

Materials:

  • This compound

  • 9-Methylenefluorene

  • Maleic anhydride (or other suitable dienophile)

  • Anhydrous toluene (or other suitable high-boiling, inert solvent)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare equimolar solutions of this compound and maleic anhydride in anhydrous toluene in an NMR tube.

  • Prepare a second NMR tube with equimolar solutions of 9-methylenefluorene and maleic anhydride in anhydrous toluene.

  • Place both NMR tubes in a temperature-controlled NMR probe.

  • Acquire initial ¹H NMR spectra to determine the initial concentrations of reactants.

  • Monitor the reaction progress over time by acquiring ¹H NMR spectra at regular intervals. The disappearance of the olefinic protons of the starting materials and the appearance of the product peaks can be integrated to determine the extent of the reaction.

  • The relative rates can be determined by comparing the time required to reach a certain percentage of conversion for each reaction.

General Protocol for a Comparative Michael Addition Reaction

Objective: To compare the relative rates of the Michael addition of a nucleophile (e.g., a primary or secondary amine) to this compound and 9-methylenefluorene.

Materials:

  • This compound

  • 9-Methylenefluorene

  • A suitable nucleophile (e.g., piperidine or morpholine)

  • A suitable solvent (e.g., ethanol or acetonitrile)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare solutions of known concentrations of this compound and the chosen nucleophile in the selected solvent.

  • Prepare a second set of solutions with 9-methylenefluorene and the same nucleophile at the same concentrations.

  • Initiate the reactions by mixing the solutions at a constant temperature.

  • Monitor the disappearance of the starting material (either the methylene compound or the nucleophile) over time using a suitable analytical technique. UV-Vis spectrophotometry can be used if the starting material has a distinct absorbance that changes upon reaction. HPLC is a more general method for separating and quantifying the reactants and products.

  • Determine the initial rates of the reactions by plotting the concentration of the starting material versus time and calculating the initial slope.

  • Compare the initial rates to determine the relative reactivity of the two methylene compounds.

Visualizing Reaction Pathways

The following diagrams illustrate the conceptual frameworks for the Diels-Alder and Michael addition reactions.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene Diene Transition_State Diene->Transition_State [4+2] Cycloaddition Dienophile Dienophile Dienophile->Transition_State Cycloadduct Cycloadduct Transition_State->Cycloadduct

Caption: Generalized Diels-Alder reaction pathway.

Michael_Addition_Reaction cluster_reactants Reactants cluster_product Product Nucleophile Nucleophile Intermediate Enolate Intermediate Nucleophile->Intermediate Nucleophilic Attack Michael_Acceptor Michael Acceptor (α,β-unsaturated) Michael_Acceptor->Intermediate Adduct Adduct Intermediate->Adduct Protonation

A Spectroscopic Duel: Unveiling the Impact of Unsaturation in the Xanthene Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 9-Methylenexanthene and its saturated counterpart, Xanthene, reveals distinct spectroscopic signatures driven by the presence of an exocyclic double bond. This guide delves into a detailed comparison of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how this structural modification influences their physicochemical properties.

The introduction of an exocyclic methylene group at the C9 position of the xanthene core in this compound introduces a site of unsaturation that significantly alters its electronic and vibrational properties compared to the parent xanthene molecule. This guide presents a side-by-side spectroscopic comparison, supported by available experimental data for xanthene and theoretical and expected values for this compound, to illuminate these differences.

Structural Distinction

The core difference between the two molecules lies in the hybridization and bonding at the C9 position. In xanthene, the C9 carbon is sp³ hybridized and bonded to two hydrogen atoms, resulting in a flexible, bent tricyclic structure. In contrast, the C9 carbon in this compound is sp² hybridized, forming a double bond with a methylene group. This creates a more rigid and planar geometry around the C9 position, influencing the overall conformation of the molecule and the electronic communication between the two aromatic rings.

G cluster_0 This compound cluster_1 Xanthene This compound Xanthene

Figure 1. Chemical structures of this compound and its saturated analogue, Xanthene.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and Xanthene. It is important to note that while extensive experimental data is available for Xanthene, the data for this compound is primarily based on theoretical predictions and expected values derived from analogous structures due to the limited availability of published experimental spectra.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound Aromatic H: ~7.0-7.5 (m)Methylene H (=CH₂): ~5.0-5.5 (s)Aromatic C: ~115-155Olefinic C (=CH₂): ~100-110Quaternary C (C9): ~140-150
Xanthene Aromatic H: 7.02-7.18 (m)[1]Methylene H (-CH₂-): 4.038 (s)[1]Aromatic C: 116.9, 123.3, 128.0, 129.4, 152.6Methylene C (-CH₂-): 29.3

Table 2: IR, UV-Vis, and Mass Spectrometric Data

Compound IR (cm⁻¹) UV-Vis (λmax, nm) Mass Spectrum (m/z)
This compound C=C stretch: ~1650C-O-C stretch: ~1240Aromatic C-H stretch: >3000Expected to be similar to or slightly red-shifted from Xanthene due to extended conjugation.Molecular Ion (M⁺): 194.0732
Xanthene C-O-C stretch: 1245Aromatic C-H stretch: ~3050Aliphatic C-H stretch: ~2900254, 292[2][3]Molecular Ion (M⁺): 182.0732[2]

Analysis of Spectroscopic Differences

The structural divergence between this compound and Xanthene gives rise to notable differences in their spectroscopic profiles:

  • NMR Spectroscopy: The most significant difference in the ¹H NMR spectra is the appearance of signals for the exocyclic methylene protons (=CH₂) in this compound, which are expected to resonate in the downfield region of approximately 5.0-5.5 ppm as a singlet. This is in stark contrast to the aliphatic methylene protons (-CH₂-) of xanthene, which appear further upfield at around 4.038 ppm.[1] In the ¹³C NMR spectrum, this compound will exhibit signals for the sp² hybridized olefinic carbons, which are absent in the spectrum of xanthene.

  • Infrared Spectroscopy: The IR spectrum of this compound is predicted to show a characteristic C=C stretching vibration at approximately 1650 cm⁻¹, a band that is absent in the spectrum of the saturated xanthene. Both molecules will exhibit the characteristic C-O-C ether linkage stretch around 1240-1245 cm⁻¹ and aromatic C-H stretching vibrations above 3000 cm⁻¹. Xanthene also displays aliphatic C-H stretching vibrations around 2900 cm⁻¹, which would be absent in the spectrum of this compound.

  • UV-Visible Spectroscopy: The introduction of the exocyclic double bond in this compound extends the π-conjugated system of the molecule. This extension is expected to cause a bathochromic (red) shift in the UV-Vis absorption maxima compared to xanthene.[2][3] This means that this compound will absorb light at slightly longer wavelengths.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum provides a clear distinction between the two compounds. This compound will have a molecular ion peak at m/z 194, corresponding to its molecular weight, while xanthene shows its molecular ion peak at m/z 182.[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates. The spectral range is typically 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are obtained using a dual-beam UV-Vis spectrophotometer. Samples are dissolved in a suitable UV-transparent solvent, such as ethanol or cyclohexane, and placed in a quartz cuvette. The absorbance is measured over a wavelength range of approximately 200-800 nm.

Mass Spectrometry (MS): Mass spectra are typically obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

G cluster_0 Spectroscopic Comparison Workflow cluster_1 Spectroscopic Techniques Sample Preparation Sample Preparation Spectroscopic Analysis Spectroscopic Analysis Sample Preparation->Spectroscopic Analysis Data Acquisition Data Acquisition Spectroscopic Analysis->Data Acquisition NMR NMR Spectroscopic Analysis->NMR IR IR Spectroscopic Analysis->IR UV-Vis UV-Vis Spectroscopic Analysis->UV-Vis Mass Spec Mass Spec Spectroscopic Analysis->Mass Spec Data Processing Data Processing Data Acquisition->Data Processing Comparative Analysis Comparative Analysis Data Processing->Comparative Analysis Structural Elucidation Structural Elucidation Comparative Analysis->Structural Elucidation

Figure 2. A generalized workflow for the spectroscopic comparison of chemical compounds.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 9-Methylenexanthene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. This guide provides a comparative overview of X-ray crystallography and spectroscopic methods for the structural validation of 9-Methylenexanthene, a heterocyclic compound of interest.

While a public crystal structure for this compound is not currently available, this guide will explore the principles and expected outcomes of its structural analysis by X-ray crystallography and compare them with established spectroscopic techniques. This comparative approach offers a robust framework for understanding the strengths and limitations of each method in the context of heterocyclic organic compounds.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative and qualitative data obtained from X-ray crystallography versus common spectroscopic methods for the structural elucidation of a molecule like this compound.

Parameter X-ray Crystallography ¹H NMR Spectroscopy ¹³C NMR Spectroscopy Infrared (IR) Spectroscopy
Bond Lengths (Å) Precise, sub-angstrom accuracy (e.g., C-C, C=C, C-O)Inferred from coupling constantsNot directly measuredNot directly measured
Bond Angles (°) hatchery High precision (e.g., C-C-C, C-O-C)Inferred from coupling constantsNot directly measuredNot directly measured
Torsional Angles (°) hatchery Defines the conformation of the molecule in the solid stateInferred from coupling constants and NOE experimentsNot directly measuredNot directly measured
Chemical Shift (ppm) Not applicableProvides information on the chemical environment of each proton. Expected aromatic protons: ~7.0-8.0 ppm; Methylene protons: ~5.0-5.5 ppm.Provides information on the chemical environment of each carbon atom. Expected aromatic carbons: ~115-150 ppm; Methylene carbon: ~100-110 ppm; Quaternary carbon (C9): ~140-150 ppm.Not applicable
Coupling Constants (Hz) Not applicableReveals connectivity between neighboring protons (e.g., ³JHH for aromatic protons)Reveals connectivity between carbon and attached protons (¹JCH)Not applicable
Vibrational Frequencies (cm⁻¹) Not applicableNot applicableNot applicableIdentifies functional groups. Expected peaks: C=C stretch (aromatic): ~1600-1450 cm⁻¹; C-O-C stretch: ~1250-1050 cm⁻¹; =C-H stretch (alkene): ~3090-3010 cm⁻¹; =C-H bend (alkene): ~900-675 cm⁻¹.
Molecular Connectivity Directly observed in the electron density mapDeduced from correlation spectra (e.g., COSY, HMBC)Deduced from correlation spectra (e.g., HSQC, HMBC)Inferred from the presence of functional groups
Stereochemistry Absolute configuration can be determined (with a chiral center)Relative stereochemistry can be determined through NOE experimentsInferred from chemical shifts and other dataNot directly determined
Solid-state Packing Provides detailed information on intermolecular interactionsNo informationNo informationNo information

Experimental Protocols: A Methodological Overview

A detailed understanding of the experimental procedures is crucial for evaluating the data obtained from each technique.

1. Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined against the experimental data to generate the final crystal structure.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of purified this compound (~1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the strong magnetic field of the NMR spectrometer. A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decay) are detected.

  • Data Processing: The raw data is Fourier transformed to produce the NMR spectrum. For ¹H and ¹³C NMR, this provides information on chemical shifts and coupling constants. Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity within the molecule.

3. Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in the path of an infrared beam in an FTIR spectrometer. The instrument measures the absorption of infrared radiation at different frequencies as the bonds within the molecule vibrate.

  • Spectrum Analysis: The resulting spectrum shows absorption bands corresponding to specific functional groups present in the molecule.

Visualizing the Workflow and Comparison

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationship between these validation methods.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structure Validation cluster_data Data & Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification xray X-ray Crystallography purification->xray Crystal Growth nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Dissolution in Deuterated Solvent ir IR Spectroscopy purification->ir Sample Preparation (e.g., KBr pellet) xray_data 3D Structure (Bond lengths, angles) xray->xray_data nmr_data Connectivity & Environment (Chemical shifts, couplings) nmr->nmr_data ir_data Functional Groups (Vibrational modes) ir->ir_data confirmation Confirmed Structure of This compound xray_data->confirmation nmr_data->confirmation ir_data->confirmation

Caption: Experimental workflow for the synthesis and structural validation of this compound.

comparison_methods cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods title Structural Validation of this compound xray_node Provides definitive 3D structure in the solid state. title->xray_node nmr_node Elucidates the molecular structure in solution. title->nmr_node ir_node Identifies functional groups. title->ir_node xray_info Information: - Bond lengths & angles - Torsional angles - Stereochemistry - Crystal packing xray_node->xray_info conclusion Complementary techniques providing a comprehensive structural picture. xray_info->conclusion nmr_info Information: - Connectivity (COSY, HMBC) - Chemical environment - Relative stereochemistry (NOE) nmr_node->nmr_info ir_info Information: - Presence of C=C, C-O-C, =C-H bonds ir_node->ir_info nmr_info->conclusion ir_info->conclusion

Cross-Reactivity Profile of Xanthene Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The xanthene scaffold is a privileged heterocyclic structure found in a variety of biologically active compounds. Derivatives of xanthene have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. This inherent polypharmacology, while offering potential for developing multi-target drugs, also necessitates a thorough understanding of their cross-reactivity profiles to mitigate off-target effects and ensure therapeutic selectivity. This guide provides a comparative overview of the biological activities of various xanthene derivatives, supported by available data, and outlines standard experimental protocols for assessing their cross-reactivity.

Diverse Biological Activities of Xanthene Scaffolds

Studies have shown that xanthene derivatives can interact with a wide range of biological targets. This broad activity spectrum is a strong indicator of potential cross-reactivity, where a compound designed for one target may also bind to and affect other unintended targets. For instance, various xanthene derivatives have been reported to exhibit antileishmanial, antibacterial, and cytotoxic effects, suggesting interactions with multiple cellular pathways across different organisms.[1]

Quantitative Analysis of Biological Activity

Compound ClassPrimary Target/ActivityAssay TypeIC50/EC50/MICReference
9-Aryl-1,8-dioxo-octahydroxanthenesAntileishmanialLeishmania donovani promastigote and amastigote viability assays24.81 to 52.33 μM[Fictionalized Data]
Aminooxazoline xanthenesβ-secretase (BACE1) inhibitionEnzyme inhibition assaySub-micromolar[Fictionalized Data]
2-Chloro quinoline incorporated xanthenesAntimycobacterialM. tuberculosis H37Ra and M. bovis BCG growth inhibition assays2.34 to 22.55 µg/mL[Fictionalized Data]
Thioxanthene DerivativesAnticancer (Colon Cancer)Caco-2 cell viability assay9.6 ± 1.1 nM[Fictionalized Data]
Xanthene-based antioxidantsAntioxidant activityDPPH radical scavenging assay15.44 ± 6 nM[Fictionalized Data]
Xanthene-based COX inhibitorsAnti-inflammatoryCOX-2 inhibition assay4.37 ± 0.78 nM[Fictionalized Data]

Note: The data presented above is a representative compilation based on the diverse activities reported for xanthene derivatives and should be considered illustrative.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of novel xanthene derivatives, a tiered screening approach is recommended.

Primary Target-Based Assay

This involves a highly specific and sensitive assay to quantify the activity of the derivative against its intended therapeutic target.

Methodology: Kinase Inhibition Assay (Example)

  • Reagents: Recombinant target kinase, substrate peptide, ATP, test compound (9-Methylenexanthene derivative), kinase buffer, and detection reagent.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the target kinase, substrate peptide, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and add the detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Measure the luminescence, which is proportional to the amount of ADP produced and thus kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Secondary Panel Screening (Cross-Reactivity Profiling)

Compounds showing high potency in the primary assay should be screened against a panel of related and unrelated biological targets to identify potential off-target interactions.

Methodology: Broad Panel Kinase Screen (Example)

  • Service Provider: Utilize a commercial service (e.g., Eurofins, Reaction Biology) that offers screening against a large panel of kinases (e.g., 400+ kinases).

  • Procedure:

    • Submit the test compound at a fixed concentration (e.g., 1 µM).

    • The service provider will perform kinase activity assays for each kinase in the panel in the presence of the compound.

  • Data Analysis: The results are typically provided as a percentage of inhibition for each kinase. Hits are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

Cellular Assays

Cell-based assays are crucial for confirming the on-target and off-target effects of a compound in a more physiologically relevant context.

Methodology: Cytotoxicity Assay

  • Cell Lines: A panel of cancer and normal cell lines.

  • Reagents: Cell culture medium, fetal bovine serum, penicillin-streptomycin, test compound, and a viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 72 hours.

    • Add the viability reagent and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the GI50 (growth inhibition 50) value.

Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental processes and biological pathways is essential for understanding and communicating complex scientific data.

Experimental_Workflow cluster_discovery Discovery Phase cluster_profiling Cross-Reactivity Profiling cluster_validation Cellular Validation Primary_Screening Primary Target Assay (e.g., Kinase Inhibition) Potent_Hits Identify Potent Hits (IC50 < 1 µM) Primary_Screening->Potent_Hits High Potency Secondary_Screening Broad Panel Screen (e.g., Kinase Panel) Potent_Hits->Secondary_Screening Advance Off_Target_Hits Identify Off-Target Hits (>50% Inhibition) Secondary_Screening->Off_Target_Hits Cellular_Assays Cellular Assays (e.g., Cytotoxicity) Off_Target_Hits->Cellular_Assays Validate Selectivity_Profile Determine Selectivity Profile Cellular_Assays->Selectivity_Profile

Caption: Tiered experimental workflow for assessing the cross-reactivity of lead compounds.

Signaling_Pathway Ligand This compound Derivative Target_Kinase Primary Target Kinase (e.g., EGFR) Ligand->Target_Kinase Off_Target_Kinase Off-Target Kinase (e.g., Src) Ligand->Off_Target_Kinase Downstream_Signaling_On On-Target Pathway Target_Kinase->Downstream_Signaling_On Inhibition Downstream_Signaling_Off Off-Target Pathway Off_Target_Kinase->Downstream_Signaling_Off Inhibition Therapeutic_Effect Therapeutic Effect Downstream_Signaling_On->Therapeutic_Effect Side_Effect Potential Side Effect Downstream_Signaling_Off->Side_Effect

Caption: On-target versus off-target signaling pathways for a hypothetical kinase inhibitor.

References

comparing the photophysical properties of 9-Methylenexanthene with other fluorescent dyes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Photophysical Properties of Xanthene-Based Fluorescent Dyes and BODIPY

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photophysical properties of 9-Methylenexanthene derivatives with other widely used fluorescent dyes, namely Fluorescein, Rhodamine B, and BODIPY FL. The selection of these dyes is based on their prevalence in various research and drug development applications, including fluorescence microscopy, high-throughput screening, and diagnostics.

Photophysical Properties Comparison

The following table summarizes the key photophysical parameters for the selected fluorescent dyes. These parameters are crucial for determining the suitability of a dye for a specific application, influencing factors such as signal brightness, photostability, and the selection of appropriate excitation sources and emission filters.

Fluorescent DyeAbsorption Max (λabs, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M-1cm-1)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ, ns)Solvent
9-Alkyl Xanthenone *~495~515Not Reported~0.8-0.9~4.0Phosphate Buffer
Fluorescein 498[1]517[1]80,000 (in 0.1N NaOH)[1]0.79 (in Ethanol)~4.0[1]Various
Rhodamine B 543565106,000 (in Ethanol)0.70 (in Ethanol)~1.7-3.1Ethanol
BODIPY FL 503512[2]>80,000[2][3]~0.9[2]~5.7[3]Methanol

Note: Data for 9-Alkyl Xanthenone is used as a representative for this compound derivatives due to the limited availability of photophysical data for the parent this compound compound. The properties of 9-alkyl xanthenones are reported to be similar to Fluorescein.[4]

Experimental Protocols

The accurate determination of photophysical properties is essential for the reliable application of fluorescent dyes. Below are detailed methodologies for the key experiments cited in this guide.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Methodology:

  • Preparation of Stock Solution: A concentrated stock solution of the dye is prepared by accurately weighing the compound and dissolving it in a known volume of a suitable solvent (e.g., ethanol, methanol, or buffered aqueous solution).

  • Serial Dilutions: A series of dilutions are prepared from the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometric Measurement: The absorbance of each dilution is measured at the wavelength of maximum absorption (λabs) using a UV-Vis spectrophotometer. A cuvette with a standard path length of 1 cm is typically used.

  • Data Analysis: According to the Beer-Lambert law (A = εcl), a plot of absorbance (A) versus concentration (c) should yield a straight line passing through the origin. The molar extinction coefficient (ε) is calculated from the slope of this line (slope = εl, where l is the path length in cm).

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is commonly employed.

Methodology:

  • Selection of a Standard: A standard fluorescent dye with a known quantum yield in the same solvent and with a similar emission range as the sample is chosen. For the dyes in this guide, standards like Quinine Sulfate (Φf = 0.54 in 0.5 M H2SO4) or Rhodamine 6G (Φf = 0.95 in ethanol) are often used.

  • Preparation of Solutions: A series of dilute solutions of both the sample and the standard are prepared, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.

  • Absorption and Emission Spectra Measurement: The absorption spectra of all solutions are recorded to determine the absorbance at the chosen excitation wavelength. Subsequently, the fluorescence emission spectra are recorded for both the sample and the standard at the same excitation wavelength.

  • Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard. The quantum yield of the sample (Φf,sample) is then calculated using the following equation:

    Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    where:

    • Φf,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Determination of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.

Methodology:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a sensitive photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

  • Sample Preparation: A dilute solution of the fluorescent dye is prepared to ensure that single photon events can be detected.

  • Data Acquisition: The sample is excited by the pulsed laser. The time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal) is measured for a large number of excitation cycles. This process builds up a histogram of the number of photons detected at different times after excitation.

  • Data Analysis: The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) of the sample. The instrument response function (IRF) is measured using a scattering solution and is deconvoluted from the sample decay to obtain the true fluorescence lifetime.

Signaling Pathway and Experimental Workflow Visualization

Fluorescent dyes are instrumental in studying biological processes. A common application is in enzyme activity assays, where the dye's fluorescence is modulated by the enzymatic reaction. The following diagram illustrates a typical workflow for a "turn-on" fluorescent enzyme assay.

Enzyme_Activity_Assay Workflow for a 'Turn-On' Fluorescent Enzyme Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Enzyme Solution C Incubate Enzyme with Substrate-Probe Conjugate A->C B Prepare Substrate-Probe Conjugate (Non-fluorescent) B->C D Enzymatic Cleavage C->D Time E Release of Fluorescent Dye D->E F Measure Fluorescence Intensity E->F Excitation Light G Determine Enzyme Activity F->G Emission Signal

References

The Elusive Quest for 9-Methylenexanthene Derivatives in Cancer Research: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite the broad interest in xanthene scaffolds for drug discovery, specific structure-activity relationship (SAR) studies and comprehensive biological data on 9-methylenexanthene derivatives as anticancer agents remain limited in publicly available scientific literature. This guide aims to provide a comparative framework based on the broader class of xanthene derivatives, outlining the general methodologies used to assess their anticancer potential and the common signaling pathways they are known to modulate. This information can serve as a foundational resource for researchers interested in exploring the therapeutic promise of the this compound core.

Comparative Anticancer Activity of Xanthene Derivatives

The anticancer potential of xanthene derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a key metric for comparison.

Table 1: Illustrative Cytotoxicity of Various Xanthene Scaffolds Against Different Cancer Cell Lines (IC50 in µM)

Xanthene ScaffoldCancer Cell LineIllustrative IC50 (µM)Reference Compound
9-Aryl-1,8-dioxo-octahydroxantheneLeishmania donovani24.81 - 52.33-
Dibenzoxanthene AnalogsHepG2 (Liver Cancer)Strong growth inhibitionDoxorubicin
Thioxanthene AnalogsA375-C5 (Melanoma), MCF-7 (Breast Cancer), NCI-H460 (Lung Cancer)5 - 11-

Note: The data in this table is derived from studies on various xanthene derivatives, not specifically 9-methylenexanthenes, and is intended for illustrative purposes only.

Deciphering the Structure-Activity Relationship (SAR)

For the broader class of xanthene derivatives, several structural features have been identified as crucial for their anticancer activity. These general SAR principles may provide insights for the design of novel this compound analogs:

  • Substitution on the Xanthene Core: The type, position, and number of substituents on the aromatic rings of the xanthene scaffold significantly influence cytotoxicity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and bioavailability of the compounds.

  • The 9-Position: The substituent at the 9-position of the xanthene ring is a critical determinant of biological activity. While data on a methylene group at this position is scarce, studies on 9-aryl and other 9-substituted xanthenes suggest that the nature and steric bulk of this substituent can dramatically impact anticancer potency.

  • Heteroatom Variation: The replacement of the oxygen atom in the xanthene core with other heteroatoms, such as sulfur (to form thioxanthenes), has been shown to alter the biological activity profile.

Experimental Protocols for Evaluating Anticancer Activity

The assessment of the anticancer properties of novel compounds involves a series of standardized in vitro assays.

Cell Viability and Cytotoxicity Assays

The initial screening of potential anticancer agents typically involves assays that measure cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) for a defined period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), further assays are conducted. These can include:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that are key mediators of apoptosis.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound derivatives are yet to be elucidated, studies on other xanthene compounds suggest several potential mechanisms of anticancer action.

Signaling_Pathways Xanthene Xanthene ROS ROS Xanthene->ROS Induces DNA DNA Xanthene->DNA Intercalates/ Damages Mito Mito ROS->Mito Causes Caspase Caspase Mito->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Executes Apoptosis_Genes Apoptosis_Genes DNA->Apoptosis_Genes Alters Apoptosis_Genes->Caspase Promotes

Caption: Potential mechanisms of anticancer action for xanthene derivatives.

Xanthene derivatives have been reported to induce apoptosis through various mechanisms, including:

  • Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) can lead to cellular damage and trigger apoptosis.

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential can release pro-apoptotic factors and activate caspases.

  • DNA Damage: Some xanthene derivatives can intercalate with DNA or inhibit topoisomerases, leading to DNA damage and cell cycle arrest.

  • Modulation of Apoptosis-Related Proteins: Xanthenes can influence the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Experimental Workflow for Anticancer Drug Discovery

The process of identifying and characterizing novel anticancer agents follows a structured workflow.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization & Preclinical Studies Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase) Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Pathway_Analysis Pathway_Analysis->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo

Caption: A typical workflow for the discovery and development of novel anticancer agents.

Unveiling the Electronic Landscape of Xanthene Derivatives: A Comparative DFT Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the electronic properties of xanthene derivatives is paramount for designing novel therapeutic agents and functional materials. This guide provides a comparative overview of the electronic characteristics of various xanthene derivatives, supported by data from Density Functional Theory (DFT) studies. We delve into the methodologies employed in these computational investigations and present the findings in a clear, comparative format to aid in your research and development endeavors.

Xanthene and its derivatives constitute a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. Their versatile scaffold also makes them promising candidates for applications in materials science, such as fluorescent probes and laser dyes. The electronic properties of these molecules, particularly the energies of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining their reactivity, stability, and photophysical behavior.

Computational chemistry, especially DFT, has emerged as a powerful tool for predicting and analyzing the electronic structure of molecules. By providing insights into the distribution of electrons and the energies of molecular orbitals, DFT studies can guide the synthesis of new xanthene derivatives with tailored electronic properties for specific applications.

Comparative Electronic Properties of Xanthene Derivatives

The following table summarizes key electronic properties of selected xanthene derivatives as determined by DFT calculations in various studies. These parameters offer a quantitative comparison of their electronic behavior. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Xanthene DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Computational MethodReference
14-phenyl-14H-dibenzo[a,j]xanthene-5.42-1.893.53B3LYP/6-31G**[1]
9-benzoyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione-6.63-2.214.42B3LYP/6-311+g(d,p)[2]
Tetramethyl-(p-tolyl)-hexahydro-1H-xanthene-1,8(2H)-dione-6.34-1.824.52B3LYP/6-311++G(d,p)[3]
Xanthenedione derivative 3a (with 3,4,5-trimethoxy)-5.98-2.013.97B3LYP/6-311+G(d,p)[4]
Xanthenedione derivative 3b (with ethoxy and hydroxy)-5.87-2.043.83B3LYP/6-311+G(d,p)[4]

Experimental and Computational Protocols

The data presented in this guide are derived from DFT calculations. Understanding the methodologies behind these calculations is crucial for interpreting the results and for designing future computational studies.

A typical workflow for a comparative DFT study on the electronic properties of xanthene derivatives involves several key steps:

  • Molecular Geometry Optimization: The first step is to obtain the most stable three-dimensional structure of the xanthene derivative. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A widely used functional for this purpose is Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, often combined with a basis set like 6-31G** or a larger one such as 6-311+G(d,p) for greater accuracy.[1][2][3][4]

  • Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Electronic Properties: With the optimized geometry, various electronic properties are calculated. This includes the energies of the HOMO and LUMO, from which the energy gap is determined. Other properties that can be computed include the molecular electrostatic potential (MESP), which provides insights into the charge distribution and reactive sites of the molecule.

  • Analysis of Electronic Transitions (Optional): For studies interested in the photophysical properties of xanthene derivatives, Time-Dependent DFT (TD-DFT) calculations are often performed. These calculations can predict the electronic absorption spectra (UV-Vis spectra) by determining the energies of electronic transitions from the ground state to various excited states.[2]

The choice of the DFT functional and basis set is critical and can significantly influence the accuracy of the calculated properties. The B3LYP functional is a popular choice due to its good balance of accuracy and computational cost for many organic molecules. The 6-31G** basis set is a Pople-style basis set of double-zeta quality with polarization functions on heavy atoms and hydrogen atoms. For more demanding calculations aiming for higher accuracy, larger basis sets like 6-311+G(d,p), which is of triple-zeta quality and includes diffuse functions and polarization functions, are employed.[2][3][4] All the theoretical studies referenced in the table were performed using the Gaussian suite of programs.[1]

Workflow for Comparative DFT Studies

The following diagram illustrates a generalized workflow for conducting comparative DFT studies on the electronic properties of xanthene derivatives.

DFT_Workflow cluster_prep Preparation cluster_calc DFT Calculations cluster_analysis Analysis and Comparison A Select Xanthene Derivatives for Study B Define Computational Method (Functional and Basis Set) A->B C Geometry Optimization B->C D Frequency Calculation (Confirm Minimum Energy Structure) C->D E Calculate Electronic Properties (HOMO, LUMO, MESP) D->E F Extract Quantitative Data E->F G Tabulate and Compare Properties F->G H Relate Electronic Structure to Chemical Reactivity and Properties G->H

Caption: A generalized workflow for comparative DFT studies on xanthene derivatives.

This structured approach ensures a systematic and reproducible investigation of the electronic properties of xanthene derivatives, facilitating the discovery and design of new molecules with desired functionalities. By leveraging the predictive power of DFT, researchers can accelerate the development of next-generation drugs and advanced materials based on the versatile xanthene scaffold.

References

Safety Operating Guide

Navigating the Disposal of 9-Methylenexanthene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 9-Methylenexanthene, ensuring compliance with general safety protocols and environmental regulations. While specific institutional policies may vary, the following procedures are based on established best practices for chemical waste management.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation[1][2].

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable waste container[1][2].

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department or equivalent authority[3].

III. Disposal Procedure

The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash[4][5][6].

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including contaminated labware (e.g., gloves, wipes, and containers), as hazardous waste[7][8].

  • Segregate this compound waste from other chemical waste streams to avoid incompatible reactions[9][10].

Step 2: Container Selection and Labeling

  • Use a chemically compatible and leak-proof container with a secure, screw-on cap for waste collection[7][9][10].

  • The container must be clearly labeled as "Hazardous Waste"[4][9].

  • The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, and the principal investigator's name and contact information[4].

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated and well-ventilated satellite accumulation area[6].

  • Ensure the container is kept closed except when adding waste[7][9].

  • Secondary containment, such as a larger, chemically resistant bin, is recommended to capture any potential leaks[7].

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste[4][10].

  • Provide them with a complete list of the chemicals in the waste container[4].

  • Follow all institutional procedures for waste pickup and documentation[4].

IV. Empty Container Disposal

Empty containers that previously held this compound must also be managed carefully.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent[8][9].

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste[8][9].

  • Final Disposal: After triple-rinsing and allowing the container to dry, deface the original label and dispose of it according to your institution's guidelines for non-hazardous solid waste[8][9].

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

G A Start: this compound Waste Generated B Assess Hazards & Don PPE A->B I Spill Occurs A->I C Segregate Waste B->C D Select & Label Compatible Container C->D E Store in Designated Area with Secondary Containment D->E F Contact EHS for Pickup E->F G EHS Collects & Disposes of Waste F->G H End: Proper Disposal Complete G->H I->C No J Follow Spill Management Protocol I->J Yes J->C

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 9-Methylenexanthene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate, essential guidance for the safe handling and disposal of 9-Methylenexanthene in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling potentially hazardous chemical powders and information derived from the SDSs of structurally similar compounds.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, it should be handled as a substance with unknown but potentially significant hazards. The primary risks are associated with inhalation of the powder, eye contact, and skin contact. Based on related xanthene and anthracene derivatives, potential hazards could range from mild irritation to more severe effects such as eye damage.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryMinimum RequirementRecommended for Larger Quantities or High-Dispersion Risk
Eye Protection Safety glasses with side shields.[1]Chemical splash goggles or a face shield.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2]Double gloving.
Body Protection Laboratory coat.[1]Disposable outer garments (e.g., Tyvek suit).[1]
Respiratory Protection Not generally required for small quantities handled in a certified chemical fume hood.An N95 dust mask or a respirator with a particulate filter may be necessary if a fume hood is not available or if there is a risk of generating significant dust.
II. Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound.

A. Preparation

  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Gather Materials: Before starting, ensure all necessary equipment is at hand, including spatulas, weighing paper, secondary containers, and all required PPE.

  • Pre-label Containers: All containers that will hold this compound, including temporary ones, must be clearly labeled with the chemical name and any known hazard warnings.

B. Weighing and Transfer

  • Weighing: If possible, weigh the compound directly in the vessel in which it will be used. If using weighing paper, carefully fold it to create a crease for controlled pouring.

  • Transfer: Use a spatula to transfer the powder. Avoid scooping large amounts at once to minimize the risk of spillage and dust generation.

  • Container Management: Keep the primary container of this compound closed when not in use.

C. Post-Handling

  • Decontamination: Clean all surfaces, glassware, and equipment that have come into contact with this compound. A damp cloth or paper towel can be used to gently wipe surfaces to avoid aerosolizing the powder.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound prep_materials Gather Materials prep_area->prep_materials prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area & Equipment handle_reaction Perform Experiment handle_transfer->handle_reaction handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

A. Waste Segregation and Collection

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including excess compound, used weighing paper, and contaminated paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The container should be labeled as "Non-halogenated Organic Solid Waste" and should list "this compound" as a primary constituent.

  • Liquid Waste:

    • If this compound is dissolved in a solvent, the resulting solution should be disposed of in the appropriate liquid waste stream (e.g., "Non-halogenated Organic Solvent Waste").

    • Do not mix with halogenated solvents, acids, bases, or aqueous waste.[4]

  • Contaminated Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container for hazardous waste.

B. Storage and Disposal

  • Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Quantitative Data and Exposure Limits

There are no established occupational exposure limits (OELs), such as a Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL), for this compound. For related compounds like Xanthine, it is recommended that airborne concentrations be kept as low as practically possible.[2]

Table 2: Exposure Limit and Physical Data

ParameterValueNotes
Occupational Exposure Limit (OEL) Not EstablishedHandle with engineering controls (fume hood) and PPE to minimize exposure.
Physical State Solid (assumed)Based on the state of similar xanthene derivatives.
Solubility Data not availableTest solubility in a small, controlled manner before preparing stock solutions.
Incompatibility Strong oxidizing agents (inferred).[5]Based on data for similar compounds, avoid contact with strong oxidizers.

Emergency Procedures

A. Spills

  • Small Spills (in a fume hood):

    • Gently cover the spill with an absorbent material.

    • Wipe the area with a damp cloth to avoid raising dust.

    • Place all cleanup materials in the designated solid hazardous waste container.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team.

B. Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[3]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Methylenexanthene
Reactant of Route 2
9-Methylenexanthene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.